Product packaging for Ent-Spathulenol(Cat. No.:CAS No. 77171-55-2)

Ent-Spathulenol

Cat. No.: B1252870
CAS No.: 77171-55-2
M. Wt: 220.35 g/mol
InChI Key: FRMCCTDTYSRUBE-HYFYGGESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ent-Spathulenol (CAS 77171-55-2) is a tricyclic sesquiterpene alcohol, a stereoisomer of the naturally occurring compound Spathulenol . This compound is found in various plants, including German chamomile, mugwort, and tarragon . As a research chemical, it is of significant interest for its diverse biological activities.Research studies indicate that Spathulenol possesses notable antimycobacterial activity . It has demonstrated bactericidal effects against drug-resistant clinical isolates of Mycobacterium tuberculosis , including MDR, pre-XDR, and XDR strains, showing potency with a minimum inhibitory concentration (MIC) of 6.25 µg/ml . Another promising area of investigation is its potential to reverse multidrug resistance (MDR) in cancer cells . Spathulenol has been shown to inhibit the human ABCB1 efflux pump (P-glycoprotein), which is often overexpressed in cancer cells and pumps chemotherapeutic agents out of the cell, suggesting its utility as an adjuvant in combination chemotherapy .Furthermore, the compound exhibits antioxidant and anti-inflammatory properties . Its antioxidant activity has been confirmed in the DPPH system with an IC50 value of 85.60 µg/ml . These properties make it a compound of interest for various pharmacological research applications. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human consumption. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1252870 Ent-Spathulenol CAS No. 77171-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77171-55-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1aS,4aS,7R,7aS,7bS)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol

InChI

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m1/s1

InChI Key

FRMCCTDTYSRUBE-HYFYGGESSA-N

SMILES

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C

Isomeric SMILES

C[C@]1(CC[C@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CCC2=C)O

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C

Other CAS No.

77171-55-2

Synonyms

spathulenol

Origin of Product

United States

Foundational & Exploratory

The Botanical Treasury of Ent-Spathulenol: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Natural Sources, Extraction, and Purification of the Sesquiterpenoid Ent-Spathulenol.

This whitepaper provides an in-depth overview of the naturally occurring sesquiterpenoid this compound, a compound of increasing interest within the scientific community for its potential biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the compound's natural sources, methodologies for its extraction and purification, and an overview of its biosynthetic origins.

Natural Sources of this compound

This compound is a tricyclic sesquiterpenoid alcohol found in the essential oils of a variety of plant species. Its abundance can vary significantly depending on the plant, geographical location, and harvesting time. The following table summarizes the quantitative data available for prominent botanical sources of this compound.

Plant SpeciesFamilyPlant PartThis compound Content (%) in Essential OilReference(s)
Moluccella aucheriLamiaceaeAerial parts63.3[1][2][3]
Stevia rebaudianaAsteraceaeLeaves11.34 - 32.72
Eryngium maritimumApiaceaeAerial parts22.0
Ballota aucheriLamiaceaeNot specified6.0
Eryngium alpinumApiaceaeShoot culture7.5[4]
Citrus fortunellaRutaceaeLeaves8.1 - 10.5[3]

Extraction of this compound from Natural Sources

The primary method for extracting this compound-rich essential oils from plant material is hydrodistillation. This technique is favored for its efficiency in isolating volatile compounds.

Experimental Protocol: Hydrodistillation of Moluccella aucheri

This protocol is based on the successful extraction of essential oil with a high concentration of this compound from Moluccella aucheri[1][2].

2.1.1. Materials and Equipment

  • Dried aerial parts of Moluccella aucheri

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting flask

  • Anhydrous sodium sulfate

  • Deionized water

2.1.2. Procedure

  • 100g of air-dried aerial parts of Moluccella aucheri are placed into a 2 L round-bottom flask.

  • Add 1 L of deionized water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the distillation for 3 hours, collecting the volatile components that co-distill with the steam.

  • The collected essential oil is separated from the aqueous layer in the Clevenger trap.

  • The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

  • The final essential oil is stored in a sealed vial at a low temperature to prevent degradation.

The following diagram illustrates the general workflow for the hydrodistillation process.

G plant_material Dried Plant Material (e.g., Moluccella aucheri) hydrodistillation Hydrodistillation (Clevenger Apparatus, 3h) plant_material->hydrodistillation separation Separation of Oil and Water hydrodistillation->separation drying Drying (Anhydrous Na2SO4) separation->drying essential_oil Essential Oil Rich in This compound drying->essential_oil

Figure 1. Hydrodistillation Workflow for Essential Oil Extraction.

Purification and Isolation of this compound

Following extraction, the essential oil is a complex mixture of various volatile compounds. To isolate pure this compound, chromatographic techniques are employed.

General Protocol: Column Chromatography

Column chromatography is a standard method for the separation of compounds from a mixture. For the purification of this compound, a silica gel stationary phase is typically used with a gradient of non-polar to progressively more polar solvents.

3.1.1. Materials and Equipment

  • Essential oil containing this compound

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents (e.g., hexane, ethyl acetate)

  • Fraction collector or collection tubes

  • Thin-layer chromatography (TLC) plates and chamber for monitoring

3.1.2. Procedure

  • A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

  • The essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel bed.

  • The column is eluted with a solvent system of increasing polarity, starting with 100% hexane and gradually introducing a more polar solvent like ethyl acetate.

  • Fractions are collected sequentially.

  • The composition of each fraction is monitored by thin-layer chromatography (TLC).

  • Fractions containing pure this compound are identified and combined.

  • The solvent is removed under reduced pressure to yield the purified compound.

The logical flow of the purification process is depicted in the diagram below.

G essential_oil Crude Essential Oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_spathulenol Purified this compound solvent_evaporation->pure_spathulenol

Figure 2. Purification Workflow for this compound Isolation.

Biosynthesis of this compound

This compound, being a sesquiterpenoid, originates from the isoprenoid biosynthetic pathway. The key precursor for all sesquiterpenes is Farnesyl pyrophosphate (FPP). The biosynthesis of this compound is initiated by the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPS). While the specific this compound synthase has not been definitively characterized in all listed plant species, the general pathway is understood. The biosynthesis is thought to proceed through a germacrene D intermediate.

The following diagram illustrates the biosynthetic pathway leading to this compound.

G fpp Farnesyl Pyrophosphate (FPP) tps Sesquiterpene Synthase (TPS) fpp->tps germacrene_d Germacrene D tps->germacrene_d spathulenol This compound germacrene_d->spathulenol Further enzymatic steps

Figure 3. Biosynthetic Pathway of this compound.

This technical guide provides a foundational understanding of the natural sourcing and extraction of this compound. Further research into optimizing extraction yields, identifying novel high-producing plant species, and fully elucidating the enzymatic steps in its biosynthesis will be crucial for advancing the scientific and therapeutic applications of this promising natural compound.

References

Biosynthesis pathway of Ent-Spathulenol in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Ent-Spathulenol in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plant species. As a secondary metabolite, it plays a role in plant defense and communication. For researchers, its unique chemical structure and biological activities, including anti-inflammatory, antibacterial, and antifungal properties, make it a molecule of significant interest for potential therapeutic applications. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants or developing microbial production platforms.

This technical guide provides a detailed overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams to illustrate the core concepts and workflows.

Core Biosynthesis Pathway

The biosynthesis of all sesquiterpenes, including this compound, originates from the C15 isoprenoid precursor, farnesyl diphosphate (FPP). In the cytosol of plant cells, the mevalonic acid (MVA) pathway synthesizes FPP through the sequential condensation of isopentenyl diphosphate (IPP) with its isomer dimethylallyl diphosphate (DMAPP), and the subsequent addition of another IPP unit to the resulting geranyl diphosphate (GPP).[1][2]

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is a multi-step process catalyzed by a specific class of enzymes known as terpene synthases (TPSs), specifically an this compound synthase.[3]

The proposed catalytic mechanism proceeds as follows:

  • Initiation: The process begins with the divalent cation-dependent (typically Mg²⁺) ionization of FPP, where the diphosphate group is cleaved, generating a farnesyl carbocation.[4][5]

  • Cyclization: The farnesyl carbocation undergoes an intramolecular cyclization (C1-C10 closure) to form a germacryl carbocation intermediate.[4]

  • Secondary Cyclization: A subsequent cyclization event occurs to form the bicyclogermacrene intermediate.

  • Rearrangement and Termination: The bicyclogermacrene undergoes further rearrangement and is ultimately quenched by a water molecule, leading to the formation of the hydroxyl group and the final stable structure of this compound.

This compound Biosynthesis Pathway cluster_0 Cytosolic Mevalonate (MVA) Pathway cluster_1 Sesquiterpene Synthesis IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) GPP Geranyl Diphosphate (GPP) DMAPP->GPP IPP FPP Farnesyl Diphosphate (FPP) GPP->FPP IPP FPP_ion Farnesyl Carbocation FPP->FPP_ion This compound Synthase (TPS) - PPi, + Mg²⁺ Germacryl Germacryl Cation FPP_ion->Germacryl 1,10-Cyclization Bicyclogermacrene Bicyclogermacrene (Intermediate) Germacryl->Bicyclogermacrene Cyclization Spathulenol This compound Bicyclogermacrene->Spathulenol Rearrangement + H₂O

Caption: Biosynthesis pathway of this compound from primary isoprenoid precursors.

Quantitative Data

The characterization of a specific this compound synthase involves determining its kinetic parameters. While data for every specific synthase is unique, the table below presents typical steady-state kinetic parameters for a representative plant sesquiterpene synthase, which would be analogous to those determined for an this compound synthase.[4][6]

Table 1: Representative Steady-State Kinetic Parameters for a Plant Sesquiterpene Synthase

Parameter Value Unit Description
KM (for FPP) 0.55 - 13.07 µM Michaelis constant; substrate concentration at half-maximal velocity.
kcat 0.019 - 0.29 s⁻¹ Turnover number; number of substrate molecules converted per enzyme site per second.

| kcat/KM | 0.53 - 1.48 | s⁻¹·µM⁻¹ | Catalytic efficiency of the enzyme. |

The abundance of this compound can vary significantly between plant species and even different tissues within the same plant.

Table 2: Example Concentrations of Spathulenol in Plant Essential Oils

Plant Species Plant Part Spathulenol Content (%) Analysis Method
Moluccella aucheri Aerial Parts 63.3 GC-MS

| Artemisia annua | Leaves/Flowers | Variable (competitive pathway) | GC-MS |

Experimental Protocols

Elucidating the function of a putative this compound synthase and quantifying its products involves heterologous expression of the enzyme and robust analytical techniques.

Protocol 1: In Vitro Characterization of Recombinant this compound Synthase

This protocol describes a standard gas chromatography-mass spectrometry (GC-MS) based assay to determine enzyme activity and kinetics.[3]

1. Heterologous Expression and Purification:

  • Clone the candidate this compound synthase gene into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Transform the vector into a suitable expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

  • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Enzyme Assay:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT).

  • In a 2 mL glass GC vial, combine the following in order:

    • Reaction buffer to a final volume of 500 µL.

    • 10 mM MgCl₂ (cofactor).

    • A known concentration of purified enzyme (e.g., 1-5 µg).

    • An internal standard (e.g., caryophyllene or isocaryophyllene, for quantification).

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to achieve the desired final concentration (for kinetics, this will be a range of concentrations, e.g., 0.5 µM to 50 µM).

  • Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane or pentane) to trap the volatile terpene products.

  • Incubate for a set period (e.g., 30-60 minutes) at 30°C with gentle agitation.

3. Product Extraction and Analysis:

  • Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the organic layer.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper organic layer to a new GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analyze 1-2 µL of the organic extract by GC-MS.

Protocol 2: GC-MS Analysis of Sesquiterpenes

This protocol provides typical parameters for the separation and identification of sesquiterpenes like this compound.[7][8]

  • Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

  • Column: HP-5MS, DB-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injector: Splitless mode, temperature set to 250°C.[8]

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40–400.

  • Identification: Compare the mass spectrum and retention index of the resulting peak with an authentic standard of this compound and with spectral libraries (e.g., NIST, Wiley).

Experimental Workflow cluster_Gene Gene Identification & Cloning cluster_Protein Protein Production cluster_Assay Enzyme Assay & Analysis GeneID Identify Candidate TPS Gene Cloning Clone into Expression Vector GeneID->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification QC Verify Purity & Conc. (SDS-PAGE, Bradford) Purification->QC Assay In Vitro Enzyme Assay (+ FPP, Mg²⁺) QC->Assay Extraction Solvent Extraction (Hexane) Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis: Identify Products, Determine Kinetics GCMS->Data

Caption: Workflow for functional characterization of an this compound synthase.

Conclusion

The biosynthesis of this compound is a specialized branch of the widespread terpenoid pathway in plants, governed by the precise catalytic action of a dedicated sesquiterpene synthase. The elucidation of this pathway relies on a combination of molecular biology, recombinant protein biochemistry, and analytical chemistry. The protocols and data presented in this guide offer a framework for researchers to functionally characterize the enzymes responsible for this compound synthesis and to quantify its production. A deeper understanding of the structure-function relationships of these enzymes will be instrumental for future metabolic engineering and synthetic biology applications, potentially unlocking new sources for this valuable bioactive compound.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Ent-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Ent-spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plant species. Its widespread occurrence and diverse range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, have made it a subject of interest for researchers in natural product chemistry and drug development. This document provides a comprehensive technical overview of the history of its discovery, detailed methodologies for its isolation and purification, a compilation of its physicochemical and spectroscopic data, and an illustration of its role in biological pathways.

History of Discovery and Occurrence

The parent compound, spathulenol, was first isolated in 1975 from the essential oils of mugwort (Artemisia vulgaris) and tarragon (Artemisia dracunculus).[1] It was identified as a colorless, viscous sesquiterpene alcohol.[1]

Subsequently, the specific enantiomer, this compound (also referred to as (-)-spathulenol), was identified from a variety of other natural sources. It is a recognized metabolite in organisms such as the liverwort Calypogeia muelleriana and the plant Sanicula lamelligera.[2] Today, this compound is known to be a constituent of the essential oils of a vast array of plants, including species from the genera Psidium, Salvia, Eucalyptus, and Baccharis.[1][3][4] Its presence is often confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of plant essential oils.

Physicochemical and Spectroscopic Data

The definitive identification and characterization of this compound rely on a combination of physical measurements and spectroscopic analysis. The data compiled from various sources are presented below.

Physicochemical Properties

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 220.35 g/mol [2]
CAS Number 77171-55-2[2]
Appearance Colorless, viscous oilN/A
Optical Rotation ([α]²⁵_D_) -18 (c 0.1, CHCl₃)[4]
Boiling Point 296-298 °C (at 760 mm Hg)[1]
Spectroscopic Data

Structural elucidation is accomplished using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (EI-MS): The electron ionization mass spectrum provides a characteristic fragmentation pattern that aids in identification. Key fragments (m/z) and their relative intensities are crucial for distinguishing it from other sesquiterpenoids. The NIST WebBook provides reference mass spectra for (-)-Spathulenol.[5]

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR data are essential for confirming the tricyclic structure and stereochemistry of the molecule. The chemical shifts for this compound isolated from Psidium guineense are detailed below.[4]

Atom No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
136.41.80 (m)
228.31.65 (m)
334.61.95 (m)
4154.2-
552.32.45 (m)
626.51.60 (m)
780.1-
841.82.10 (m)
949.82.30 (m)
1042.12.05 (m)
1125.80.65 (m)
1226.11.30 (s)
1316.51.05 (s)
14106.44.70 (s), 4.72 (s)
1527.01.07 (s)

Isolation Methodology

The isolation of this compound from a natural source is a multi-step process involving extraction followed by chromatographic purification.

General Experimental Workflow

The typical procedure for isolating this compound from plant material involves extraction of the essential oil, followed by chromatographic separation to purify the target compound. This workflow is applicable to a wide range of plant matrices.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Identification PlantMaterial Dried & Powdered Plant Material Hydrodistillation Hydrodistillation (e.g., Clevenger-type apparatus) PlantMaterial->Hydrodistillation CrudeEO Crude Essential Oil Hydrodistillation->CrudeEO ColumnChromatography Silica Gel Column Chromatography CrudeEO->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection Elution with solvent gradient TLC TLC Analysis FractionCollection->TLC Pooling of similar fractions PureCompound Pure this compound TLC->PureCompound Analysis Spectroscopic Analysis (GC-MS, NMR) PureCompound->Analysis

Caption: General workflow for the isolation and identification of this compound.

Detailed Experimental Protocol (Case Study: Psidium guineense)

The following protocol is adapted from the successful isolation of spathulenol as the major constituent (80.7%) from the essential oil of Psidium guineense leaves.[4]

  • Plant Material and Extraction:

    • Fresh leaves of P. guineense are collected, dried at room temperature, and powdered.

    • The powdered leaves (approx. 500 g) are subjected to hydrodistillation for 4 hours using a Clevenger-type apparatus.

    • The resulting essential oil (EOPG) is collected, dried over anhydrous sodium sulfate, and stored at a low temperature (-20 °C) until further processing.

  • Chromatographic Purification:

    • A portion of the crude EOPG (approx. 1.0 g) is subjected to column chromatography over silica gel (70-230 mesh).

    • The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the concentration of ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).

    • Fractions of a fixed volume (e.g., 20 mL) are collected sequentially.

  • Fraction Analysis and Compound Isolation:

    • The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Fractions exhibiting a major spot corresponding to spathulenol are combined.

    • The solvent is removed under reduced pressure to yield the purified compound, which is then characterized by NMR and MS to confirm its identity as this compound.[4]

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess a wide range of biological activities, making it a promising candidate for further investigation in drug development.

Reported Activities Include:

  • Anti-inflammatory: Oral administration of this compound has been shown to significantly inhibit carrageenan-induced paw edema and pleurisy in animal models.[4]

  • Antimycobacterial: It has demonstrated activity against Mycobacterium tuberculosis.[4]

  • Antiproliferative: The compound has shown cytotoxic effects against several human cancer cell lines.[4]

  • Antioxidant: It exhibits radical scavenging activity in DPPH and ABTS assays.[4]

The anti-inflammatory effects are particularly noteworthy. While the exact molecular mechanism is still under investigation, many anti-inflammatory natural products exert their effects by modulating key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which regulates the production of pro-inflammatory mediators.

G Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage (Immune Cell) Stimulus->Macrophage Activation Pathway Intracellular Signaling (e.g., NF-κB, MAPK pathways) Macrophage->Pathway Transduction Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO, PGE₂) Pathway->Mediators Upregulation of Gene Expression Inflammation Inflammatory Response Mediators->Inflammation Spathulenol This compound Spathulenol->Mediators Inhibition

Caption: Hypothesized anti-inflammatory action of this compound.

Conclusion

This compound is a well-characterized sesquiterpenoid with a long history since the initial discovery of its parent structure. Standard phytochemical techniques, centered on hydrodistillation and silica gel chromatography, have proven effective for its isolation from diverse plant sources. The availability of comprehensive spectroscopic data provides a reliable basis for its identification. The significant and varied biological activities attributed to this compound, particularly its anti-inflammatory properties, underscore its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and evaluate its potential in preclinical and clinical settings.

References

Ent-Spathulenol: A Comprehensive Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – Ent-spathulenol, a naturally occurring sesquiterpenoid alcohol found in a variety of aromatic plants, is emerging as a compound of significant interest to the scientific and medical research communities. A comprehensive review of existing literature reveals its potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This in-depth guide provides a technical overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising natural compound.

Anticancer Activity: Targeting Key Signaling Pathways

This compound has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis and the modulation of key inflammatory signaling pathways that are often dysregulated in cancer.

Quantitative Anticancer Data

The efficacy of this compound across different cancer cell lines has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values serving as key metrics.

Cell LineAssay TypeIC50 / GI50 (µg/mL)Reference
Ovarian Cancer (OVCAR-3)Sulforhodamine BGI50: 49.30[1]
Human Melanoma (SK-MEL-28)MTTIC50: ~50[2]
Murine Melanoma (B16-F10)MTTIC50: 46.8 (DCM fraction)[2]
Breast Cancer (MCF-7)Not SpecifiedData suggests activity[3]
Prostate Cancer (PC-3)Not SpecifiedData suggests activity[3]
Human LymphocytesProliferation AssayIC50: 85.4 ± 11.08[4]
Activated Lymphocytes (Apoptosis)Flow CytometryIC50: 77.2 ± 5.31[4]
Oral Cancer (SCC9)MTTIC50: 113.95 (flower essential oil)[5]
Modulation of the NF-κB Signaling Pathway

A crucial aspect of this compound's anticancer and anti-inflammatory activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. While the direct molecular target of this compound within this pathway is still under investigation, evidence suggests that sesquiterpenoids can interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.[3][6][7]

NF_kB_Inhibition_by_Ent_Spathulenol ent_spathulenol This compound IKK IKK Complex ent_spathulenol->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα NFkB_dimer NF-κB (p65/p50) proteasome Proteasome Degradation IkBa_p->proteasome Ubiquitination IkBa->IkBa_p NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB_dimer->NFkB_IkBa nucleus Nucleus NFkB_dimer->nucleus Translocation NFkB_IkBa->IkBa NFkB_IkBa->NFkB_dimer Release transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription Activates

Inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis via Caspase Activation

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by a family of cysteine proteases called caspases. The activation of these caspases leads to the systematic dismantling of the cell. Studies suggest that this compound can induce apoptosis through a caspase-3 independent pathway in lymphocytes.[4] However, many sesquiterpenoids are known to activate the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[8] The cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis.

Caspase_Activation_by_Ent_Spathulenol ent_spathulenol This compound mito Mitochondria ent_spathulenol->mito cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 procas9 Pro-caspase-9 apaf1->procas9 cas9 Caspase-9 procas9->cas9 Activates procas3 Pro-caspase-3 cas9->procas3 cas3 Caspase-3 procas3->cas3 parp PARP cas3->parp apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp Antimicrobial_Mechanism_of_Ent_Spathulenol ent_spathulenol This compound bacterial_membrane Bacterial Cell Membrane ent_spathulenol->bacterial_membrane adsorption Adsorption & Penetration bacterial_membrane->adsorption destabilization Membrane Destabilization adsorption->destabilization permeability Increased Permeability destabilization->permeability leakage Leakage of Ions, ATP, Nucleic Acids permeability->leakage ion_gradient Dissipation of Ion Gradients permeability->ion_gradient cell_death Bacterial Cell Death leakage->cell_death ion_gradient->cell_death

References

Unveiling the Tricyclic Architecture of Ent-Spathulenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-Spathulenol is a naturally occurring tricyclic sesquiterpenoid alcohol that has garnered interest within the scientific community due to its presence in the essential oils of various plants and its potential biological activities. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key physicochemical properties and the experimental methodologies employed in its structural elucidation.

Molecular Structure and Properties

This compound is characterized by a unique tricyclic carbon skeleton, which consists of a cyclopropane ring fused to a seven-membered ring, which is in turn fused to a five-membered ring. The molecule possesses the chemical formula C₁₅H₂₄O.[1] It is classified as a tertiary alcohol, with a hydroxyl group attached to a quaternary carbon.[1]

The systematic IUPAC name for this compound is (1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol.[1] The structure incorporates three chiral centers, leading to the specific stereochemistry denoted by the "ent-" prefix, indicating it is the enantiomer of spathulenol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
CAS Registry Number 6750-60-3 (for Spathulenol)[1]
Appearance Colorless, viscous liquid[2]
Odor Earthy-aromatic[2]
Taste Bitter-spicy[2]

Experimental Protocols for Structural Elucidation

The determination of the intricate molecular structure of this compound has relied on a combination of spectroscopic techniques and, historically, chemical degradation methods. The initial isolation and structural characterization of its enantiomer, spathulenol, was first reported in 1976.[2] Modern structural analysis typically involves the following key experimental protocols:

Isolation from Natural Sources
  • Plant Material Extraction: The essential oil is typically extracted from the plant material (e.g., leaves, flowers) via steam distillation or solvent extraction.

  • Chromatographic Separation: The crude essential oil is subjected to column chromatography on silica gel or alumina. A gradient elution system, often employing a mixture of non-polar (e.g., hexane) and progressively more polar (e.g., ethyl acetate) solvents, is used to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing this compound.

  • Final Purification: The enriched fractions are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

  • ¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms. Key signals for this compound include those for the methyl groups, the exocyclic methylene protons, and the methine protons of the ring system.

  • ¹³C NMR (Carbon-13 NMR): Determines the number of unique carbon atoms and their chemical environments. The spectrum of this compound will show distinct signals for the methyl, methylene, methine, and quaternary carbons, including the carbon bearing the hydroxyl group and the olefinic carbons of the exocyclic double bond.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), directly attaching protons to carbons (HSQC), and long-range correlations between protons and carbons (HMBC). This collective data allows for the unambiguous assignment of all proton and carbon signals and confirms the tricyclic ring system.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the structural motifs present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and a peak around 1640 cm⁻¹ corresponding to the C=C stretching of the exocyclic methylene group.

X-ray Crystallography: The definitive determination of the three-dimensional structure and absolute stereochemistry of a crystalline compound is achieved through single-crystal X-ray diffraction. For this compound, which is often an oil, a crystalline derivative would need to be prepared. This technique provides precise bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, confirming the tricyclic structure and the relative and absolute configuration of the chiral centers.

Logical Relationship of Structural Elucidation

The process of determining the molecular structure of this compound follows a logical workflow, beginning with its isolation and culminating in the detailed mapping of its atomic arrangement.

cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Steam Distillation/ Solvent Extraction Crude Essential Oil Crude Essential Oil Extraction->Crude Essential Oil Chromatography Chromatography Crude Essential Oil->Chromatography Column/ Preparative Pure this compound Pure this compound Chromatography->Pure this compound NMR NMR Pure this compound->NMR MS MS Pure this compound->MS IR IR Pure this compound->IR X-ray (derivative) X-ray (derivative) Pure this compound->X-ray (derivative) Connectivity Connectivity NMR->Connectivity Molecular Weight/\nFragmentation Molecular Weight/ Fragmentation MS->Molecular Weight/\nFragmentation Functional Groups Functional Groups IR->Functional Groups 3D Structure/\nStereochemistry 3D Structure/ Stereochemistry X-ray (derivative)->3D Structure/\nStereochemistry Final Structure Elucidation Final Structure Elucidation Connectivity->Final Structure Elucidation Molecular Weight/\nFragmentation->Final Structure Elucidation Functional Groups->Final Structure Elucidation 3D Structure/\nStereochemistry->Final Structure Elucidation

Structural Elucidation Workflow for this compound.

This in-depth understanding of the molecular structure of this compound is fundamental for further research into its synthesis, biological activity, and potential applications in drug development and other scientific fields. The combination of these robust analytical techniques provides a high degree of confidence in the assigned structure.

References

An In-depth Technical Guide to Ent-Spathulenol's Role as a Sesquiterpenoid Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ent-spathulenol, a tricyclic sesquiterpenoid alcohol, is a naturally occurring phytochemical found in a variety of plant species. Characterized by its distinctive chemical structure, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its role as a sesquiterpenoid alcohol and its potential applications in pharmacology and drug development. The document details its chemical properties, summarizes its biological effects with quantitative data, provides in-depth experimental protocols for key assays, and visualizes its known signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a member of the sesquiterpenoid class of organic compounds, which are characterized by a 15-carbon skeleton. Its tricyclic structure and the presence of a hydroxyl group contribute to its unique chemical and physical properties.

PropertyValueReference
Chemical Formula C₁₅H₂₄O--INVALID-LINK--
Molecular Weight 220.35 g/mol --INVALID-LINK--
IUPAC Name (1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol--INVALID-LINK--
CAS Number 6750-60-3--INVALID-LINK--
Appearance Colorless to pale yellow clear liquid--INVALID-LINK--
Boiling Point 284.7 °C--INVALID-LINK--
Density 1.02±0.1 g/cm³ (Predicted)--INVALID-LINK--
pKa 15.10±0.40 (Predicted)--INVALID-LINK--

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications. The following tables summarize the quantitative data associated with its key biological effects.

Antioxidant Activity
AssayIC₅₀ (µg/mL)Source Organism of SpathulenolReference
DPPH Radical Scavenging85.60Aristolochia yunnanensis[1]
DPPH and MDA Systems26.13–85.60Psidium guineense[2]
Anti-inflammatory Activity
AssayIC₅₀ (µg/mL)Source Organism of SpathulenolReference
Hemolysis Inhibition (HRBC)72.63Acronychia pedunculata
Protein Denaturation Inhibition52.28Acronychia pedunculata
Proteinase Inhibition59.35Acronychia pedunculata
Antiproliferative and Cytotoxic Activity
Cell LineActivityIC₅₀ / GI₅₀ (µg/mL)Source Organism of SpathulenolReference
Ovarian CancerAntiproliferativeGI₅₀ = 49.30Psidium guineense[2]
Activated LymphocytesDecreased ProliferationIC₅₀ = 85.4 ± 11.08Salvia mirzayanii
Stimulated PBLApoptosis InductionIC₅₀ = 77.2 ± 5.31Salvia mirzayanii
Other Activities
ActivityAssay/TargetEffectReference
AntimycobacterialMycobacterium tuberculosisModerate Activity[2]
Efflux Pump InhibitionHuman ABCB1 (P-gp)Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well microplate, add varying concentrations of the this compound solution.

  • Add the DPPH solution to each well containing the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing methanol and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., ovarian cancer cells)

  • This compound

  • Complete cell culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

  • After incubation, fix the cells by gently adding cold TCA (10% w/v) and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the GI₅₀ value is determined.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Administer this compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100 where V_t is the paw volume at time t and V_0 is the initial paw volume.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling Pathway

This compound is believed to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a reduction in the production of inflammatory mediators such as cytokines and enzymes like COX-2.

anti_inflammatory_pathway cluster_nucleus cluster_nucleus2 ent_spathulenol This compound IKK IKK Complex ent_spathulenol->IKK inhibits MAPKKK MAPKKK ent_spathulenol->MAPKKK inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor receptor->IKK receptor->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK->nucleus translocates NFkB_n NF-κB NFkB_n->inflammatory_genes activates transcription MAPK_n MAPK MAPK_n->inflammatory_genes activates transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Caspase-Independent Apoptosis Pathway

This compound has been shown to induce apoptosis in certain cancer cells through a caspase-3 independent pathway. This may involve the release of pro-apoptotic factors from the mitochondria, such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which then translocate to the nucleus to mediate DNA fragmentation. The process is also regulated by the Bcl-2 family of proteins.

apoptosis_pathway cluster_mitochondrion cluster_nucleus ent_spathulenol This compound cellular_stress Cellular Stress ent_spathulenol->cellular_stress bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion regulates membrane permeability AIF AIF mitochondrion->AIF releases EndoG Endonuclease G mitochondrion->EndoG releases nucleus Nucleus AIF->nucleus translocates EndoG->nucleus translocates dna_fragmentation DNA Fragmentation & Chromatin Condensation apoptosis Apoptosis dna_fragmentation->apoptosis AIF_m AIF EndoG_m EndoG AIF_n AIF AIF_n->dna_fragmentation EndoG_n EndoG EndoG_n->dna_fragmentation

Caption: Proposed caspase-independent apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound, a naturally derived sesquiterpenoid alcohol, demonstrates a compelling profile of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and caspase-independent apoptosis, warrants further investigation.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its structure-activity relationships to optimize its therapeutic potential. In vivo studies in relevant disease models are crucial to validate the promising in vitro findings and to assess its pharmacokinetic and safety profiles. The comprehensive information provided in this technical guide serves as a solid foundation for advancing the research and development of this compound-based therapies.

References

The Occurrence and Analysis of Ent-Spathulenol in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the occurrence, analysis, and potential biological activities of the sesquiterpenoid alcohol, ent-spathulenol, a constituent of various plant essential oils. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It consolidates quantitative data on the prevalence of this compound across different plant species, details the experimental protocols for its extraction and quantification, and explores its known biological mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a tricyclic sesquiterpene alcohol found in the essential oils of numerous aromatic plants. Its presence is of significant interest to the scientific community due to its potential contributions to the therapeutic properties of these oils, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1] A thorough understanding of its distribution, concentration, and biological action is crucial for the standardization of essential oils and the development of new therapeutic agents. This guide aims to provide a comprehensive resource for professionals working with essential oils and their bioactive constituents.

Occurrence of this compound in Essential Oils

This compound has been identified in a wide array of plant species, often as a minor component, but in some cases as the dominant constituent. The concentration of this compound can vary significantly based on the plant species, geographical location, harvesting time, and the specific part of the plant used for oil extraction. The following table summarizes the quantitative occurrence of this compound in several essential oils as reported in the scientific literature.

Plant SpeciesFamilyPlant Part UsedGeographical OriginThis compound Concentration (%)Reference
Moluccella aucheriLamiaceaeAerial PartsIran63.3[2]
Salvia ceratophyllaLamiaceaeAerial PartsTurkey20.13[3]
Kundmannia syriacaApiaceaeAerial PartsTurkey19.07 - 24.99
Salvia multicaulisLamiaceaeAerial PartsTurkey18.10[3]
Kundmannia anatolicaApiaceaeAerial PartsTurkey17.40 - 19.53
Stevia rebaudianaAsteraceaeLeafNot Specified14.9[2]
Salvia verbenacaLamiaceaeAerial PartsTurkey13.18[3]
Salvia viridisLamiaceaeAerial PartsTurkey11.42[3]
Salvia syriacaLamiaceaeAerial PartsTurkey9.35[3]
Salvia absconditifloraLamiaceaeAerial PartsTurkey9.09[3]
Acca sellowianaMyrtaceaeLeafEgypt6.6
Ballota aucheriLamiaceaeNot SpecifiedNot Specified6.0[2]
Aloysia citrodora (Lemon Verbena)VerbenaceaeNot SpecifiedMountainous Region3.08 - 6.45
Saussurea niveaAsteraceaeNot SpecifiedNot Specified5.02
Saussurea latifoliaAsteraceaeNot SpecifiedNot Specified3.82
Saussurea controversaAsteraceaeNot SpecifiedNot Specified3.88
Saussurea parvifloraAsteraceaeNot SpecifiedNot Specified3.29

Experimental Protocols

The accurate quantification and identification of this compound in essential oils rely on standardized and well-documented experimental procedures. This section details the common methodologies for the extraction and analysis of this compound.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from plant materials. The process involves the co-distillation of water and the volatile components of the plant material.

Materials and Equipment:

  • Dried and ground plant material

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (distilling flask)

  • Condenser

  • Collection vessel

  • Distilled water

Protocol:

  • Preparation of Plant Material: The plant material (e.g., leaves, flowers, stems) is dried to a constant weight and then ground to a fine powder to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask of appropriate size (e.g., 2 L) as the distilling flask. The flask is placed in a heating mantle.

  • Charging the Still: A known quantity of the ground plant material (e.g., 100 g) is placed into the distilling flask.

  • Addition of Water: Distilled water is added to the flask to cover the plant material completely. The ratio of water to plant material can vary, but a common ratio is 10:1 (v/w).

  • Distillation: The heating mantle is turned on, and the water is brought to a boil. The distillation is typically carried out for a period of 3 to 4 hours. The steam, carrying the volatile essential oil components, rises and enters the condenser.

  • Condensation and Collection: The condenser, cooled with circulating cold water, liquefies the steam and essential oil vapor. The condensate flows into the collection burette of the Clevenger apparatus.

  • Separation: Due to the immiscibility and lower density of the essential oil compared to water, it forms a distinct layer on top of the aqueous distillate.

  • Drying and Storage: The collected essential oil is separated and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark glass vial at 4°C until analysis.

Hydrodistillation_Workflow Plant Dried & Ground Plant Material Flask Distilling Flask with Water Plant->Flask Add Heat Heating Mantle Condenser Condenser Flask->Condenser Steam & Volatiles Heat->Flask Boil (3-4h) Separator Clevenger Separator Condenser->Separator Condensate Oil Essential Oil Separator->Oil Separates Aqueous Aqueous Distillate Separator->Aqueous Separates

Figure 1: Hydrodistillation Experimental Workflow.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Instrumentation:

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Helium as the carrier gas.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3°C/minute to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

  • Injection Volume: 1 µL of a 1% solution of the essential oil in a suitable solvent (e.g., n-hexane).

  • Split Ratio: 1:50.

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500.

Compound Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley). The retention index (RI) relative to a series of n-alkanes is also used for confirmation.

  • Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor, using the area normalization method.

GCMS_Analysis_Workflow Sample Essential Oil Sample Injector GC Injector (250°C) Sample->Injector Column GC Column (Temp. Program) Injector->Column MS Mass Spectrometer (EI, 70eV) Column->MS Data Data Acquisition (Chromatogram & Spectra) MS->Data Analysis Data Analysis Data->Analysis Identification Compound Identification Analysis->Identification Compare to Library/Standard Quantification Quantification Analysis->Quantification Peak Area Integration

Figure 2: GC-MS Analysis Workflow.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities. Of particular note is its anti-inflammatory potential. Studies have suggested that the anti-inflammatory effects of essential oils rich in spathulenol may be mediated, in part, through the modulation of intracellular calcium signaling in immune cells such as microglia.

The proposed mechanism involves the inhibition of both the release of calcium from intracellular stores and the influx of calcium from the extracellular space. This reduction in intracellular calcium concentration can, in turn, attenuate the downstream signaling cascades that lead to the production of pro-inflammatory mediators.

Spathulenol_Signaling cluster_cell Immune Cell (e.g., Microglia) Spathulenol This compound Ca_Channel Plasma Membrane Ca2+ Channels Spathulenol->Ca_Channel Inhibits ER Intracellular Ca2+ Stores (ER) Spathulenol->ER Inhibits Release Ca_Intra [Ca2+]i Ca_Channel->Ca_Intra Influx ER->Ca_Intra Release Inflammatory_Response Pro-inflammatory Mediator Production Ca_Intra->Inflammatory_Response Activates

References

Preliminary Pharmacological Screening of Ent-Spathulenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-Spathulenol, a tricyclic sesquiterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plant species. Preliminary pharmacological studies have revealed its potential as a bioactive molecule with a range of therapeutic effects. This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound, summarizing key findings on its anti-inflammatory, cytotoxic, antinociceptive, and multidrug resistance-modulating activities. The information is presented to facilitate further research and development of this promising natural product.

Pharmacological Activities of this compound

Data Presentation

The following tables summarize the quantitative data from various pharmacological assays conducted on this compound.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound

AssayTest SystemConcentration/DoseResult (Inhibition %)IC50 Value (µg/mL)Reference
Carrageenan-Induced Paw EdemaIn vivo (Mice)10 mg/kg (oral)85.00%-[1]
Carrageenan-Induced PleurisyIn vivo (Mice)10 mg/kg (oral)--[2]
Myeloperoxidase (MPO) ActivityIn vivo (CFA model, Mice)10 mg/kg (oral)77.16%-[1]
Cyclooxygenase-1 (COX-1) InhibitionIn vitro-29.6-43.4%-
Cyclooxygenase-2 (COX-2) InhibitionIn vitro-29.6-43.4%-
Lipoxygenase (LOX) InhibitionIn vitro-26.3-41.2%-
Protein Denaturation InhibitionIn vitro-46.2-71.4%-
DPPH Radical ScavengingIn vitro--85.60[2]
Malondialdehyde (MDA) AssayIn vitro--26.13[2]

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeAssay MethodIC50/GI50 Value (µg/mL)Reference
OVCAR-3Ovarian CancerSulforhodamine BGI50: 49.30[2]
B16-F10MelanomaNot specified11.2Referenced in
HepG2Liver CancerNot specified20.5Referenced in
K562Chronic Myeloid LeukemiaNot specified24.1Referenced in
HL60Human Promyelocytic LeukemiaNot specified15.4Referenced in
L5178 (MDR)Mouse T-cell LymphomaNot specified> 6 µM

Table 3: Antinociceptive Activity of this compound

AssayTest SystemDoseResultReference
Formalin Test (Nociceptive)In vivo (Mice)10 mg/kg (oral)Significant inhibition of nociceptive responses[1]
Formalin Test (Edema)In vivo (Mice)1000 µ g/paw (local)Significant prevention of paw edema[1]
Mechanical Hyperalgesia (CFA)In vivo (Mice)10 mg/kg (oral) for 21 days76.00% maximal inhibition[1]
Cold Response (CFA)In vivo (Mice)10 mg/kg (oral) for 21 days71.90% maximal inhibition[1]

Table 4: ABCB1 Efflux Pump Inhibitory Activity of this compound

AssayCell LineSubstrateResultReference
Rhodamine 123 Accumulation AssayL5178 (MDR)Rhodamine 123Highly promoted the accumulation of substrate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anti-inflammatory Activity Assays
  • Carrageenan-Induced Paw Edema:

    • Male Swiss mice are used.

    • Animals are pre-treated orally with this compound (e.g., 10 mg/kg).

    • After one hour, 0.05 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[1][2]

  • Carrageenan-Induced Pleurisy:

    • Male Wistar rats are pre-treated with this compound.

    • Pleurisy is induced by intrapleural injection of 0.25 mL of 1% carrageenan solution.

    • After 3-4 hours, animals are euthanized, and the pleural cavity is washed with a heparinized solution.

    • The pleural exudate is collected, and the volume is measured.

    • The number of migrated leukocytes in the exudate is determined using a Neubauer chamber.

    • The inhibition of leukocyte migration and exudate volume is calculated relative to the control group.[2]

Cytotoxicity Assay
  • Sulforhodamine B (SRB) Assay:

    • Human cancer cell lines (e.g., OVCAR-3) are seeded in 96-well plates and incubated for 24 hours.

    • Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

    • The cells are then fixed with trichloroacetic acid.

    • After washing, the cells are stained with 0.4% SRB solution.

    • The protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

    • The GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.[2]

  • MTT Assay:

    • Cells are seeded in 24-well or 96-well plates and incubated for 24 hours.

    • The cells are treated with different concentrations of this compound for 72 hours.

    • The medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.

    • The formazan crystals formed are dissolved in DMSO.

    • The absorbance is read at 570 nm.

    • The IC50 (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antinociceptive Activity Assay
  • Formalin Test:

    • Male Swiss mice are used.

    • Animals are pre-treated orally or locally with this compound.

    • 20 µL of 1% formalin solution is injected into the dorsal surface of the right hind paw.

    • The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes) after injection.

    • A reduction in licking time in the treated group compared to the control group indicates antinociceptive activity. The early phase is associated with direct nociceptor stimulation, while the late phase is related to inflammatory pain.[1]

ABCB1 Efflux Pump Inhibition Assay
  • Rhodamine 123 Accumulation Assay:

    • A multidrug-resistant (MDR) cell line overexpressing ABCB1 (e.g., L5178 MDR) and a parental sensitive cell line are used.

    • Cells are incubated with this compound at various concentrations.

    • The fluorescent substrate of ABCB1, Rhodamine 123, is added to the cells.

    • After a specific incubation time, the intracellular accumulation of Rhodamine 123 is measured by flow cytometry.

    • An increase in fluorescence in the MDR cells treated with this compound indicates inhibition of the ABCB1 efflux pump.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anti_Inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_response Inflammatory Response Stimulus e.g., Carrageenan Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid releases COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes produces Edema Edema Prostaglandins_Leukotrienes->Edema Leukocyte_Migration Leukocyte Migration Prostaglandins_Leukotrienes->Leukocyte_Migration Pain Pain Prostaglandins_Leukotrienes->Pain Ent_Spathulenol This compound Ent_Spathulenol->COX_LOX Inhibits Ent_Spathulenol->Edema Reduces Ent_Spathulenol->Leukocyte_Migration Reduces

Caption: Generalized Anti-inflammatory Mechanism of this compound.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Assay Perform SRB or MTT Assay Incubation2->Assay Measurement Measure Absorbance Assay->Measurement Analysis Calculate IC50/GI50 Measurement->Analysis End End Analysis->End

Caption: Workflow for In Vitro Cytotoxicity Assays.

In_Vivo_Anti_Inflammatory_Workflow Start Start Animal_Grouping Group Mice/Rats Start->Animal_Grouping Pre_treatment Administer this compound (e.g., 10 mg/kg, oral) Animal_Grouping->Pre_treatment Induction Induce Inflammation (e.g., Carrageenan injection) Pre_treatment->Induction Measurement Measure Inflammatory Parameters (Paw Edema / Pleurisy) Induction->Measurement Data_Collection Collect Data over Time Measurement->Data_Collection Analysis Calculate % Inhibition Data_Collection->Analysis End End Analysis->End

References

Methodological & Application

Application Note & Protocol: Extraction of ent-Spathulenol via Hydrodistillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction of ent-spathulenol, a bioactive sesquiterpenoid alcohol, from plant matrices using the hydrodistillation technique. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for efficient extraction. Furthermore, this note includes quantitative data on this compound yields from various plant sources and summarizes the influence of key hydrodistillation parameters on extraction efficiency. A logical workflow diagram is also presented to visually guide researchers through the process.

Introduction

This compound is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants. It has garnered significant interest within the scientific community due to its wide range of reported biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Accurate and efficient extraction of this compound is crucial for further pharmacological investigation and potential drug development. Hydrodistillation is a classical and widely used method for extracting volatile compounds, such as sesquiterpenoids, from plant materials. This technique involves the co-distillation of plant material with water, where the steam carries the volatile compounds, which are then condensed and separated.

Quantitative Data Presentation

The yield and concentration of this compound are highly dependent on the plant source and the extraction conditions. The following tables summarize quantitative data from various studies.

Table 1: Plant Sources and Reported this compound Concentration in Essential Oil

Plant SpeciesPlant PartConcentration of this compound (%)Reference
Moluccella aucheriAerial Parts63.3[1][2]
Baccharis semiserrataLeaves50.75[3]
Desmos cochinchinensisYoung Flowers61.57[3]
Kundmannia anatolicaAerial Parts17.40[3]
Kundmannia syriacaAerial Parts24.99[3]
Campomanesia adamantiumLeaves11.50 - 20.66
Salvia mirzayaniiAerial PartsActive compound[3]
Centratherum punctatumAerial PartsPresent[3]

Table 2: Influence of Hydrodistillation Time on Spathulenol Concentration in Campomanesia adamantium Leaf Essential Oil

Hydrodistillation Time (hours)Spathulenol Concentration (%)
120.66
215.80
313.20
412.10
511.50

Experimental Protocol: Hydrodistillation of this compound

This protocol provides a general procedure for the extraction of this compound from plant material using a Clevenger-type apparatus. It is recommended to optimize parameters such as distillation time and particle size for each specific plant matrix.

3.1. Materials and Equipment

  • Plant Material: Dried and ground aerial parts of a plant source rich in this compound (e.g., Moluccella aucheri).

  • Reagents:

    • Distilled water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Clevenger-type hydrodistillation apparatus[4]

    • Heating mantle

    • Round-bottom flask (2 L)

    • Condenser

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Grinder or mill

    • Analytical balance

    • Glass vials for storage

3.2. Procedure

  • Preparation of Plant Material:

    • Dry the plant material in a shaded, well-ventilated area until brittle.

    • Grind the dried plant material to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation:

    • Weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask.[1]

    • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

    • Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

    • Connect the condenser to a cold water supply.

    • Heat the flask using a heating mantle to initiate boiling.

    • Continue the hydrodistillation for a recommended period of 3 hours, starting from the point of condensation.[1] The optimal time may vary depending on the plant material.

  • Collection and Separation of Essential Oil:

    • After the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

    • Carefully collect the condensed essential oil and hydrosol from the collection arm of the Clevenger apparatus.

    • Transfer the mixture to a separatory funnel to separate the essential oil layer from the aqueous layer (hydrosol). This compound, being a component of the essential oil, will be in the organic layer.

    • Drain the lower aqueous layer and collect the essential oil in a clean, dry vial.

  • Drying and Storage:

    • Add a small amount of anhydrous sodium sulfate to the collected essential oil to remove any residual water.

    • Allow the oil to stand for a few minutes, then carefully decant the dried oil into a clean, amber glass vial.

    • Store the extracted essential oil at 4°C in a dark place to prevent degradation.

3.3. Analysis (Optional but Recommended)

  • The chemical composition of the extracted essential oil and the quantification of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualization

4.1. Experimental Workflow

Hydrodistillation_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Hydrodistillation cluster_separation 3. Collection & Separation cluster_post 4. Post-Extraction Plant_Material Select Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Hydrodistillation Set up Clevenger Apparatus Add Plant Material & Water Grinding->Hydrodistillation Heating Heating & Boiling Hydrodistillation->Heating Condensation Vapor Condensation Heating->Condensation Collection Collect Oil-Water Mixture Condensation->Collection Separation Separatory Funnel (Separate Oil & Hydrosol) Collection->Separation Drying_Oil Drying with Na₂SO₄ Separation->Drying_Oil Storage Storage at 4°C Drying_Oil->Storage Analysis GC-MS Analysis (Optional) Storage->Analysis

Caption: Workflow for this compound extraction.

References

Application Note: Identification and Quantification of Ent-Spathulenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-Spathulenol is a tricyclic sesquiterpenoid alcohol found in various plant species and has garnered interest for its potential pharmacological properties. Accurate identification and quantification of this compound are crucial for research and development in phytochemistry and drug discovery. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Quantitative Data Summary

The identification of this compound is achieved through a combination of its retention time (RT) and its mass spectrum. The Kovats Retention Index (KI) is a more robust parameter than retention time alone, as it is less susceptible to variations in chromatographic conditions.

Table 1: GC-MS Data for this compound Identification

ParameterValueReference Column Type
Molecular FormulaC₁₅H₂₄ON/A
Molecular Weight220.35 g/mol N/A
Kovats Retention Index (KI)1575DB-5[1]
Kovats Retention Index (KI)1640HP-5[1]
Kovats Retention Index (KI)2129DB-Wax[1]

Table 2: Characteristic Mass Fragments for this compound Identification

The mass spectrum of this compound shows a characteristic fragmentation pattern under electron ionization (EI).[2] The molecular ion peak ([M]⁺) is observed at m/z 220.[2]

m/zProposed FragmentRelative Intensity
220[M]⁺Low
205[M-CH₃]⁺Moderate
187[M-CH₃-H₂O]⁺Moderate
159High
105High
91Moderate
43[C₃H₇]⁺High (often base peak)

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered plant material.

Reagents and Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal Standard (IS) solution (e.g., 10 ppm of Cedrol in hexane)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • GC vials

Procedure:

  • Extraction:

    • Weigh 1 g of the dried, powdered plant material into a 50 mL centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the methanol supernatant into a clean flask.

    • Repeat the extraction process (steps 1.2-1.6) two more times with the plant residue, pooling all the methanol extracts.

  • Liquid-Liquid Partitioning:

    • Concentrate the pooled methanol extracts to approximately 5 mL using a rotary evaporator at 40°C.

    • Transfer the concentrated extract to a 50 mL separatory funnel.

    • Add 10 mL of deionized water and 10 mL of hexane to the separatory funnel.

    • Add a small amount of NaCl to aid in phase separation.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the upper hexane layer, which contains the sesquiterpenoids.

    • Repeat the hexane extraction (steps 2.3-2.7) two more times with the aqueous layer, pooling all the hexane extracts.

  • Drying and Concentration:

    • Pass the pooled hexane extracts through a column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of hexane.

    • Add a known concentration of the internal standard solution. For example, add 10 µL of a 100 ppm cedrol solution to the 1 mL sample to get a final IS concentration of 1 ppm.

    • Transfer the final sample to a GC vial for analysis.

GC-MS Analysis Protocol

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-5MS

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold: 10 minutes at 240°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

Data Analysis

  • Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). Further confirmation is obtained by comparing the calculated Kovats Retention Index with published values for the specific column used.[1]

  • Quantification: For quantitative analysis, an internal standard (IS) is used to correct for variations in injection volume and sample preparation. Cedrol is a suitable internal standard as it is a sesquiterpenoid alcohol with a similar chemical structure to this compound but is unlikely to be naturally present in most samples. The concentration of this compound is calculated using a calibration curve generated from standards of known concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant Dried Plant Material extraction Methanol Extraction plant->extraction partition Hexane-Water Partition extraction->partition dry_concentrate Drying & Concentration partition->dry_concentrate add_is Add Internal Standard dry_concentrate->add_is injection GC Injection add_is->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection identification Identification (Mass Spectrum & RI) detection->identification quantification Quantification (Calibration Curve) detection->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Identification_Logic compound Unknown Compound in Sample rt_match Retention Time Match compound->rt_match ki_match Kovats Index Match rt_match->ki_match Yes not_identified Not Identified rt_match->not_identified No ms_match Mass Spectrum Match (Library) ki_match->ms_match Yes ki_match->not_identified No identified This compound Identified ms_match->identified Yes ms_match->not_identified No

Caption: Logical process for the identification of this compound.

References

Application Notes and Protocols for the In Vitro Antimicrobial Activity Assay of Ent-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antimicrobial activity of Ent-Spathulenol, a sesquiterpenoid alcohol found in various essential oils. This document includes a summary of its known antimicrobial efficacy, detailed protocols for assessing its activity, and a workflow diagram for experimental planning.

Introduction

This compound is a naturally occurring sesquiterpenoid with demonstrated antimicrobial properties. It is a significant component of the essential oils of various plants and has been investigated for its activity against a range of microorganisms. Of particular note is its potent bactericidal activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a lead compound in the development of new anti-tuberculosis drugs.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been primarily documented against mycobacteria. Limited information is available regarding its efficacy against other bacteria and fungi.

Antibacterial Activity

Mycobacterium tuberculosis:

This compound has shown significant in vitro activity against both drug-susceptible and drug-resistant clinical isolates of Mycobacterium tuberculosis. Research indicates that its activity is bactericidal, which is a desirable characteristic for reducing the risk of developing further drug resistance. The potent activity against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains suggests that this compound may act on a different target within the bacterium compared to current anti-TB drugs.

Other Bacteria:

Studies on the essential oil of Helichrysum amorginum, where this compound is the main constituent (36.6%), have reported moderate antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. While pure this compound was also tested in this study, specific minimum inhibitory concentration (MIC) values for the isolated compound were not available in the reviewed literature.

Quantitative Antimicrobial Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against various strains of Mycobacterium tuberculosis.

Microorganism StrainResistance ProfileMIC (µg/mL)MBC (µg/mL)
M. tuberculosis H37RvSusceptible12.512.5
M. tuberculosisMDR6.256.25
M. tuberculosispre-XDR6.256.25
M. tuberculosisXDR6.256.25

Experimental Protocols

The following are detailed protocols for determining the in vitro antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis

This protocol is adapted from the methodology used in the study of the in vitro activity of spathulenol against M. tuberculosis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Mycobacterium tuberculosis strains (drug-susceptible and resistant)

  • Positive control antibiotics (e.g., Rifampin, Ofloxacin)

  • Negative control (broth with DMSO)

  • Incubator at 37°C

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a known stock concentration.

  • Preparation of Microplates:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well microplate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 100 to 1.56 µg/mL).

    • Prepare control wells:

      • Positive Control: Wells containing broth and a known anti-TB drug (e.g., Rifampin).

      • Negative Control: Wells containing broth and the same concentration of DMSO as in the test wells.

      • Growth Control: Wells containing only broth and the bacterial inoculum.

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis strain in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for the sterile control wells).

  • Incubation: Seal the microplates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells.

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Middlebrook 7H10 agar plate supplemented with 10% OADC.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation or a significant reduction compared to the initial inoculum plate).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for assessing the in vitro antimicrobial activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_media Prepare Culture Media (e.g., Middlebrook 7H9) prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum (e.g., M. tuberculosis) inoculate Inoculate plates with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture read_mbc Determine MBC (Lowest concentration with no growth) subculture->read_mbc

Caption: Experimental workflow for determining the MIC and MBC of this compound.

Note on Signaling Pathways: As of the current literature, the specific signaling pathways or molecular mechanisms of action for the antimicrobial activity of this compound have not been elucidated. Further research is required in this area.

Conclusion

This compound demonstrates promising antimicrobial activity, particularly its bactericidal effect against drug-resistant Mycobacterium tuberculosis. The provided protocols offer a standardized approach for researchers to further investigate its antimicrobial properties. Future studies should focus on elucidating its mechanism of action and evaluating its efficacy against a broader range of clinically relevant microorganisms.

Application Note: Protocol for Testing the Anti-inflammatory Effects of Ent-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the anti-inflammatory properties of Ent-Spathulenol, a natural sesquiterpenoid. The following sections outline the necessary experimental procedures, data presentation formats, and key signaling pathways involved in its mechanism of action.

Introduction

This compound is a sesquiterpenoid alcohol that has been isolated from various plant sources. Recent studies have highlighted its potential as an anti-inflammatory agent. This protocol details the in vitro methods to characterize and quantify the anti-inflammatory effects of this compound, primarily focusing on its impact on macrophage activation and associated signaling cascades.

Key Signaling Pathways

The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active activation nucleus Nucleus NFkB_active->nucleus translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes transcription spathulenol This compound spathulenol->IKK inhibits

Figure 1: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 nucleus Nucleus AP1->nucleus translocation genes Pro-inflammatory Genes nucleus->genes transcription spathulenol This compound spathulenol->TAK1 inhibits

Figure 2: this compound suppresses the MAPK signaling pathway.

Experimental Protocols

The following protocols are designed to assess the anti-inflammatory effects of this compound in a controlled in vitro setting.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Induce inflammation by stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Include a vehicle control (DMSO) and a positive control (LPS alone).

Experimental_Workflow A Seed RAW 264.7 Cells B Pre-treat with This compound A->B 24h C Induce Inflammation with LPS B->C 1h D Incubate for 24 hours C->D E Collect Supernatant and Cell Lysates D->E F Perform Downstream Assays (NO, Cytokine, Western Blot) E->F

Figure 3: General experimental workflow for in vitro testing.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)
  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)
  • Collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis
  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1096.5 ± 4.9
2595.1 ± 5.3
5093.8 ± 4.7

Data are presented as mean ± SD of three independent experiments.

Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)
Control2.1 ± 0.3
LPS (1 µg/mL)45.8 ± 3.1
LPS + this compound (1 µM)40.2 ± 2.8
LPS + this compound (5 µM)32.5 ± 2.5
LPS + this compound (10 µM)21.7 ± 1.9
LPS + this compound (25 µM)10.3 ± 1.1
LPS + this compound (50 µM)5.6 ± 0.7

Data are presented as mean ± SD of three independent experiments.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50.2 ± 4.535.1 ± 3.220.5 ± 2.1
LPS (1 µg/mL)1250.6 ± 98.7980.4 ± 85.6750.2 ± 65.4
LPS + this compound (10 µM)875.4 ± 76.5650.1 ± 54.3480.7 ± 42.1
LPS + this compound (25 µM)450.9 ± 41.2320.8 ± 30.1210.3 ± 22.5
LPS + this compound (50 µM)150.3 ± 15.8110.2 ± 12.480.6 ± 9.8

Data are presented as mean ± SD of three independent experiments.

Conclusion

This protocol provides a comprehensive framework for the in vitro evaluation of the anti-inflammatory effects of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to support the development of this compound as a potential therapeutic agent for inflammatory diseases.

Application Notes and Protocols for Ent-Spathulenol in Antiproliferative Studies on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the antiproliferative effects of Ent-Spathulenol on cancer cells. While direct studies on the "ent-" enantiomer are limited in publicly available literature, the following protocols and data are based on research conducted on Spathulenol, a closely related sesquiterpenoid alcohol. These notes are intended to serve as a foundational guide for researchers to design and execute robust experiments.

Introduction

Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of various plants. It has demonstrated cytotoxic and antiproliferative activities against several cancer cell lines.[1][2] Its potential as an anticancer agent lies in its ability to induce programmed cell death (apoptosis) and inhibit the efflux pumps that contribute to multidrug resistance in cancer cells.[3] These notes will detail the protocols for assessing its efficacy and elucidating its mechanism of action.

Quantitative Data Summary

The cytotoxic activity of Spathulenol has been evaluated against multiple human cancer cell lines. The half-maximal cytotoxic dose (CD50) values from these studies are summarized below.

Cell LineCancer TypeCD50 (µg/mL)Reference
HeLaCervical Carcinoma63.3[1][2]
A549Lung Carcinoma60.7[1][2]
HT-29Colorectal Carcinoma90.6[1][2]

Note: Researchers should perform their own dose-response studies to determine the IC50 (half-maximal inhibitory concentration) for this compound in their specific cancer cell line of interest, as potencies can vary between cell lines and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Workflow for Cell Viability Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Workflow for Apoptosis Assay

cluster_0 Cell Preparation & Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis A Seed and treat cells with this compound B Incubate for a predetermined time A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze stained cells by flow cytometry F->G H Quantify cell populations (viable, apoptotic, necrotic) G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells). Centrifuge and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle progression of cancer cells.

Workflow for Cell Cycle Analysis

cluster_0 Cell Preparation & Treatment cluster_1 Cell Fixation & Staining cluster_2 Flow Cytometry Analysis A Seed and treat cells with this compound B Incubate for a predetermined time A->B C Harvest and wash cells B->C D Fix cells in cold 70% ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze stained cells by flow cytometry F->G H Determine percentage of cells in G0/G1, S, and G2/M phases G->H

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using cell cycle analysis software.

Potential Signaling Pathways

Based on studies of essential oils and other natural products, this compound may exert its antiproliferative effects through the modulation of several key signaling pathways involved in apoptosis and cell cycle regulation.[2][5]

Intrinsic Apoptosis Pathway

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Intrinsic Apoptosis Pathway

cluster_0 Upstream Events cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bax Bax Mitochondrial Stress->Bax + Bcl2 Bcl2 Mitochondrial Stress->Bcl2 - Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bcl2->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.[2][5] This, in turn, activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.

Cell Cycle Arrest at G1/S Phase

This compound may cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.

G1/S Phase Cell Cycle Arrest Pathway

cluster_0 Induction cluster_1 CDK-Cyclin Inhibition cluster_2 Cell Cycle Progression This compound This compound p21 p21 This compound->p21 + CDK4/6-Cyclin D CDK4/6-Cyclin D p21->CDK4/6-Cyclin D CDK2-Cyclin E CDK2-Cyclin E p21->CDK2-Cyclin E pRb Phosphorylation pRb Phosphorylation CDK4/6-Cyclin D->pRb Phosphorylation CDK2-Cyclin E->pRb Phosphorylation G1/S Transition G1/S Transition pRb Phosphorylation->G1/S Transition Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest Blocked by CDK inhibition

Caption: Proposed G1/S cell cycle arrest pathway by this compound.

This mechanism may involve the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21.[5][6] p21 can inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D-CDK4/6 and Cyclin E-CDK2), which are essential for the G1 to S phase transition, thereby halting cell proliferation.[6]

Conclusion

This compound presents a promising avenue for anticancer research. The protocols and data presented here provide a framework for investigating its antiproliferative properties. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic potential, including its ability to overcome multidrug resistance in cancer. It is recommended that researchers validate these protocols and expand upon them to include more in-depth mechanistic studies, such as Western blotting for key protein expression changes and further exploration of its effects on other cancer-related signaling pathways.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Ent-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-Spathulenol is a tricyclic sesquiterpenoid alcohol found in various plant species.[1][2] Its chemical formula is C15H24O, with a molecular weight of approximately 220.35 g/mol .[1][2] As a natural product, its biological activities are of significant interest to the scientific community. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize these harmful free radicals, making the evaluation of the antioxidant potential of compounds like this compound a critical step in drug discovery and development.

This document provides detailed protocols for a panel of commonly used in vitro assays to determine the antioxidant capacity of this compound. These assays, including the DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and the Cellular Antioxidant Activity (CAA) Assay, offer a comprehensive preliminary assessment of its antioxidant properties.

General Preparation of this compound Stock Solution

To prepare this compound for the following assays, a stock solution should be made. Due to its chemical nature, a solvent such as methanol or ethanol is recommended.

  • Procedure:

    • Accurately weigh a precise amount of pure this compound.

    • Dissolve it in an appropriate volume of methanol or ethanol to create a stock solution of known concentration (e.g., 1 mg/mL or 10 mM).

    • From this stock solution, prepare a series of dilutions to be used in the assays to determine the concentration-dependent activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular method to screen for free radical scavenging activity.[3][4] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow.[4] The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity of the compound.[4]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare this compound dilutions D Mix this compound/Standard with DPPH solution A->D B Prepare 0.1 mM DPPH in methanol B->D C Prepare Ascorbic Acid (Standard) dilutions C->D E Incubate in the dark (30 min, room temp) D->E F Measure absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Test Compound: Prepare various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Positive Control: Prepare similar concentrations of a standard antioxidant like Ascorbic Acid or Trolox.

    • Blank: Methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the different concentrations of this compound, standard, or blank.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound or standard.[5] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH Scavenging (Mean ± SD)IC50 (µg/mL)
This compound1015.2 ± 1.8
2532.5 ± 2.1
5058.7 ± 3.542.8
10085.4 ± 4.2
20092.1 ± 2.9
Ascorbic Acid545.3 ± 2.5
1094.6 ± 1.95.3
2596.1 ± 1.5
5096.8 ± 1.2
10097.2 ± 1.0

(Note: Data are hypothetical and for illustrative purposes only.)

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[6][7] The resulting blue-green radical has a characteristic absorbance. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[8] The extent of decolorization is proportional to the antioxidant activity. This assay is applicable to both hydrophilic and lipophilic compounds.[6]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS stock solution (7 mM) C Mix A and B, incubate in dark (12-16 hrs) to form ABTS•+ A->C B Prepare Potassium Persulfate (2.45 mM) B->C D Dilute ABTS•+ with ethanol to abs ~0.7 at 734 nm C->D F Mix this compound with diluted ABTS•+ D->F E Prepare this compound dilutions E->F G Incubate at room temperature (6 min) F->G H Measure absorbance at 734 nm G->H I Calculate % Scavenging H->I J Express as Trolox Equivalents (TEAC) I->J

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound: Prepare various concentrations of this compound in ethanol.

    • Standard: Prepare a standard curve using Trolox.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.

Data Presentation:

CompoundConcentration (µg/mL)% ABTS Scavenging (Mean ± SD)TEAC (µM Trolox Eq./µM)
This compound1018.5 ± 2.2
2540.1 ± 3.1
5065.8 ± 4.00.68
10090.3 ± 3.7
20095.6 ± 2.5
Trolox525.4 ± 1.9
1050.8 ± 2.81.00
1575.2 ± 3.3
2098.1 ± 1.5

(Note: Data are hypothetical and for illustrative purposes only.)

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.

Experimental Workflow:

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A 300 mM Acetate Buffer (pH 3.6) D Mix A, B, C (10:1:1 v/v/v) to create FRAP reagent A->D B 10 mM TPTZ in 40 mM HCl B->D C 20 mM FeCl3·6H2O C->D F Mix this compound with FRAP reagent D->F E Prepare this compound dilutions E->F G Incubate at 37°C (30 min) F->G H Measure absorbance at 593 nm G->H J Express results as FeSO4 equivalents H->J I Create FeSO4 standard curve I->J

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound: Prepare various concentrations of this compound.

    • Standard: Prepare a standard curve using ferrous sulfate (FeSO₄).

  • Assay Procedure:

    • Add 20 µL of the test compound or standard to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve and is expressed as µM Fe(II) equivalents per µM of the compound.

Data Presentation:

CompoundConcentration (µM)Absorbance at 593 nm (Mean ± SD)FRAP Value (µM Fe(II) Eq./µM)
This compound250.18 ± 0.02
500.35 ± 0.03
1000.68 ± 0.050.65
2001.25 ± 0.09
Ferrous Sulfate250.26 ± 0.02
500.52 ± 0.041.00
1001.05 ± 0.07
2002.10 ± 0.11

(Note: Data are hypothetical and for illustrative purposes only.)

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cell line (e.g., HepG2 human liver cancer cells).[9] The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, generated by a free radical initiator like ABAP, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[9] Antioxidants can quench these radicals, thus inhibiting the formation of DCF. The reduction in fluorescence is proportional to the cellular antioxidant activity.[9][10]

Experimental Workflow:

CAA_Workflow cluster_prep Cell Culture & Treatment cluster_reaction Induction & Measurement cluster_analysis Data Analysis A Seed HepG2 cells in a 96-well plate B Incubate until confluent A->B C Treat cells with this compound and DCFH-DA probe B->C D Incubate for 1 hour C->D E Wash cells to remove excess probe D->E F Add ABAP (free radical initiator) E->F G Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) F->G H Calculate Area Under the Curve (AUC) G->H I Calculate CAA units H->I J Express as Quercetin Equivalents (QE) I->J

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Protocol:

  • Cell Culture:

    • Culture HepG2 cells in appropriate media in a 96-well black-walled, clear-bottom plate until confluent.[11]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with 50 µL of media containing various concentrations of this compound or a standard (e.g., Quercetin) and 50 µL of a 50 µM DCFH-DA solution.[10][11]

    • Incubate the plate at 37°C for 1 hour.[10]

    • Remove the treatment solution and wash the cells three times with PBS.[10]

    • Add 100 µL of 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) solution to each well.[10]

    • Immediately place the plate in a microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[10]

  • Calculation:

    • Calculate the area under the curve (AUC) for both the control and sample wells.

    • The CAA unit is calculated as: CAA unit = 100 – (AUC_sample / AUC_control) x 100.[11]

    • The activity is often expressed as Quercetin Equivalents (QE) by comparing the CAA units of the sample to a standard curve of Quercetin.

Data Presentation:

CompoundConcentration (µM)CAA Units (Mean ± SD)CAA Value (µmol QE/100 µmol)
This compound18.2 ± 1.1
521.5 ± 2.4
1038.7 ± 3.915.5
2560.3 ± 5.1
5075.9 ± 6.2
Quercetin122.1 ± 2.5
555.4 ± 4.8100
1088.9 ± 6.0
2595.2 ± 3.7

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion

The assays outlined in this document provide a robust framework for the initial evaluation of the antioxidant potential of this compound. It is recommended to use a combination of these assays, as they measure different aspects of antioxidant activity (e.g., radical scavenging vs. reducing power). Positive results from these in vitro assays would warrant further investigation into the mechanisms of action and potential therapeutic applications of this compound in models of diseases associated with oxidative stress.

References

Application Notes and Protocols for the Use of Ent-Spathulenol as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants. As a distinct phytochemical marker, its quantification is crucial for the chemical fingerprinting, standardization, and quality control of plant extracts and essential oils. Furthermore, emerging research on its biological activities, including anti-inflammatory, immunomodulatory, and potential multidrug resistance reversal properties, makes it a compound of interest for drug discovery and development.

These application notes provide a comprehensive guide for the use of this compound as a standard in phytochemical analysis, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for quantification, along with insights into its biological significance, are presented to support researchers in the fields of phytochemistry, pharmacology, and drug development.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest to the scientific community. Understanding these activities and their underlying mechanisms can provide a rationale for its quantification in phytochemical studies.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. It is known to inhibit key enzymes in the arachidonic acid cascade, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Anti_inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX COX-1 / COX-2 Arachidonic_Acid->COX 5_LOX 5-LOX Arachidonic_Acid->5_LOX PLA2 PLA₂ Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Ent_Spathulenol This compound Ent_Spathulenol->COX Ent_Spathulenol->5_LOX

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Immunomodulatory and Apoptotic Activity

Research has indicated that this compound can modulate immune responses. It has been shown to inhibit the proliferation of lymphocytes and induce apoptosis in these cells. This process is suggested to occur through a caspase-3 independent pathway, highlighting a potentially novel mechanism of action for an immunomodulatory compound.

Apoptosis_Pathway Ent_Spathulenol This compound Activated_Lymphocyte Activated Lymphocyte Ent_Spathulenol->Activated_Lymphocyte Proliferation_Inhibition Inhibition of Proliferation Activated_Lymphocyte->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis (Caspase-3 Independent) Activated_Lymphocyte->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Figure 2: Logical relationship of this compound's effect on lymphocytes.
Inhibition of ABCB1 Efflux Pump

This compound has been identified as a potential inhibitor of the human ABCB1 efflux pump, also known as P-glycoprotein (P-gp). This pump is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. By inhibiting this pump, this compound could potentially be used as an adjuvant in chemotherapy to overcome MDR.

Quantitative Analysis of this compound using GC-MS

The following section provides a detailed protocol for the quantification of this compound in plant extracts or essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or hexane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Essential Oils: Dilute the essential oil sample with the same solvent used for the standard solutions to bring the expected concentration of this compound within the range of the calibration curve. A dilution factor of 1:100 is often a good starting point.

  • Plant Extracts: The extraction method will depend on the plant matrix. A common method is hydrodistillation for essential oils or solvent extraction (e.g., with hexane or dichloromethane) for less volatile compounds. The final extract should be filtered through a 0.45 µm syringe filter before injection.

3. GC-MS Instrumentation and Parameters:

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Value
GC System Agilent 7890A or equivalent
MS System Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temp: 60 °C (hold for 2 min), Ramp: 4 °C/min to 240 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Data Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

4. Data Analysis and Quantification:

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum of spathulenol typically shows a molecular ion peak at m/z 220 and characteristic fragment ions.

  • Quantification: For accurate quantification, use the Selected Ion Monitoring (SIM) mode. Select characteristic ions of this compound for monitoring (e.g., m/z 205, 161, 105).

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve and accounting for the dilution factor.

Data Presentation

The quantitative data should be summarized in a clear and structured table.

Sample ID Retention Time (min) Peak Area (SIM) Calculated Concentration (µg/mL) Concentration in Original Sample (mg/g)
Standard 1 µg/mLe.g., 15.2e.g., 50,0001.0N/A
Standard 10 µg/mLe.g., 15.2e.g., 500,00010.0N/A
Standard 50 µg/mLe.g., 15.2e.g., 2,500,00050.0N/A
Sample A (1:100 dil.)e.g., 15.2e.g., 1,250,000e.g., 25.0e.g., 2.5
Sample B (1:100 dil.)e.g., 15.2e.g., 750,000e.g., 15.0e.g., 1.5

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions GCMS_Analysis GC-MS Analysis (Full Scan & SIM) Standard_Prep->GCMS_Analysis Calibration Construct Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Plant Extract/ Essential Oil Sample Sample_Prep->GCMS_Analysis Peak_ID Peak Identification (Retention Time & Mass Spectrum) GCMS_Analysis->Peak_ID Quantification Quantify this compound in Sample Peak_ID->Quantification Calibration->Quantification

Application Notes and Protocols for Ent-Spatulenol as a Natural Insecticide for Aphids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of ent-spathulenol as a natural insecticide for the control of aphids. This document includes a summary of its efficacy, detailed protocols for conducting insecticidal bioassays, and methodologies for investigating its potential mechanisms of action.

Introduction

This compound is a tricyclic sesquiterpenoid found in the essential oils of various plants. Recent studies have highlighted its potential as a botanical insecticide, demonstrating significant toxicity against several aphid species. As a natural compound, this compound presents an attractive, eco-friendly alternative to synthetic pesticides, potentially with a lower risk of resistance development and reduced impact on non-target organisms. Its lipophilic and volatile nature allows for rapid penetration into insects, leading to interference with key physiological functions.[1] This document outlines the current knowledge and provides practical protocols for researchers to evaluate and further explore the insecticidal properties of this compound.

Quantitative Data on Aphicidal Activity

The insecticidal efficacy of this compound and essential oils containing it has been quantified against various aphid species. The following tables summarize the key findings from published research.

Table 1: Efficacy of Pure this compound against Metopolophium dirhodum (Rose-grain aphid)

ParameterValue (mL L⁻¹)Confidence Interval (95%)
LC₅₀4.3-
LC₉₀7.5-
Data from Benelli, G., et al. (2020).[1]

Table 2: Efficacy of an Essential Oil Containing Spathulenol against Aphis gossypii (Cotton aphid)

Essential Oil SourceSpathulenol Content (%)Bioassay TypeLC₅₀ (µg/mL)
Artemisia stechmanniana16.38Contact5.39
Data from a study on the insecticidal activity of A. stechmanniana essential oil.[2][3]

Experimental Protocols

Protocol for Aphid Rearing

A healthy and consistent aphid population is crucial for reliable bioassay results.

Materials:

  • Host plants (e.g., bell pepper for Myzus persicae, fava bean for Aphis fabae)

  • Ventilated insect rearing cages

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D)

  • Fine camel-hair brush

Procedure:

  • Establish healthy, pesticide-free host plants in pots.

  • Introduce a starting colony of the desired aphid species onto the host plants.

  • Maintain the aphid culture in a controlled environment to ensure a continuous supply of synchronized (same age) aphids for bioassays.

  • Transfer aphids to new, healthy plants as needed to prevent overcrowding and maintain colony health.

Protocol for Leaf-Dip Bioassay for Contact Toxicity

This method is a standard for evaluating the contact toxicity of insecticides on aphids.

Materials:

  • This compound (of known purity)

  • Acetone (as a solvent)[4]

  • Distilled water

  • Triton X-100 or similar surfactant

  • Fresh, untreated host plant leaves

  • Petri dishes (60 mm diameter)

  • Agar

  • Forceps

  • Filter paper

  • Micropipettes

  • Vortex mixer

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Create a series of dilutions from the stock solution to determine the dose-response relationship. A preliminary range-finding test is recommended.

    • The final test solutions should be prepared in distilled water containing a small amount of surfactant (e.g., 0.05% Triton X-100) to ensure even leaf coverage. The concentration of acetone in the final solution should be kept low (e.g., <1%) and consistent across all treatments, including the control.

    • Prepare a control solution containing the same concentration of acetone and surfactant in distilled water.

  • Leaf Preparation and Treatment:

    • Excise fresh, undamaged leaves from the host plant.

    • Using forceps, dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.[5]

    • Place the treated leaves on filter paper to air dry for approximately 20-30 minutes.[5]

  • Bioassay Setup:

    • Prepare a 1-2% agar solution in water and pour it into the bottom of the Petri dishes to maintain leaf turgidity.

    • Place one treated, dried leaf (adaxial or abaxial surface up, consistently) onto the solidified agar in each Petri dish.

    • Using a fine brush, carefully transfer a known number of synchronized adult or nymph aphids (e.g., 20-30) onto each leaf disc.

    • Seal the Petri dishes with ventilated lids or parafilm with small perforations for air exchange.

  • Incubation and Data Collection:

    • Incubate the Petri dishes in a growth chamber under the same conditions as the aphid rearing.

    • Assess aphid mortality at 24, 48, and 72-hour intervals. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

    • Record the number of dead and live aphids for each concentration and replicate.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Perform probit or logit analysis to calculate the LC₅₀ and LC₉₀ values and their corresponding 95% confidence intervals.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions stock->dilutions dip Leaf Dip in Test Solution (10-15s) dilutions->dip leaves Excise Host Plant Leaves leaves->dip dry Air Dry Leaves dip->dry setup Place Leaf on Agar & Introduce Aphids dry->setup incubate Incubate (24-72h) setup->incubate assess Assess Mortality incubate->assess probit Probit/Logit Analysis (LC50/LC90) assess->probit

Experimental workflow for the leaf-dip bioassay.

Protocols for Mechanistic Studies

The neurotoxic effects of sesquiterpenoids are often attributed to their interaction with key components of the insect nervous system. The following protocols provide a starting point for investigating the potential mode of action of this compound.

Principle: This assay measures the ability of this compound to inhibit the activity of acetylcholinesterase, a critical enzyme in synaptic transmission.

Materials:

  • Aphid homogenate (source of AChE)

  • Phosphate buffer

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Homogenize a known weight of aphids in cold phosphate buffer.

    • Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Assay:

    • In a 96-well microplate, add the aphid enzyme extract, DTNB solution, and different concentrations of this compound (dissolved in an appropriate solvent, with a solvent control).

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the change in absorbance over time at a specific wavelength (typically 412 nm) using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

Principle: This assay would determine if this compound can bind to and potentially interfere with octopamine receptors, which are crucial for neurotransmission in insects. This is a more advanced technique requiring radioligand binding or fluorescent probes.

Materials:

  • Membrane preparation from aphid heads (rich in neuronal tissue)

  • Radiolabeled ligand specific for octopamine receptors (e.g., [³H]-octopamine)

  • This compound

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect aphid heads and homogenize them in a suitable buffer.

    • Isolate the cell membrane fraction through differential centrifugation.

  • Binding Assay:

    • Incubate the membrane preparation with the radiolabeled ligand in the presence of varying concentrations of this compound.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound membrane fraction using a scintillation counter.

  • Data Analysis:

    • Determine the ability of this compound to displace the radiolabeled ligand from the receptors.

    • Calculate the binding affinity (Ki) of this compound for the octopamine receptor.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound in aphids are yet to be fully elucidated, its neurotoxic effects likely stem from the disruption of normal neurotransmission.[1] Based on the known mechanisms of other sesquiterpenoids and botanical insecticides, two primary pathways are hypothesized.

G cluster_pathway1 Hypothesized Pathway 1: Cholinergic System Disruption cluster_pathway2 Hypothesized Pathway 2: Octopaminergic System Interference spath1 This compound ache Acetylcholinesterase (AChE) ach Acetylcholine (ACh) receptor Postsynaptic Receptor signal Continuous Nerve Firing symptoms1 Hyper-excitation, Paralysis, Death spath2 This compound octo_receptor Octopamine Receptor downstream Disrupted Downstream Signaling (e.g., cAMP levels) symptoms2 Altered Behavior, Lethargy, Death

Potential neurotoxic signaling pathways of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural insecticide for aphid control. The provided protocols offer a standardized approach for researchers to further evaluate its efficacy and investigate its mode of action. Future research should focus on:

  • Determining the specific molecular targets of this compound in various aphid species.

  • Evaluating its efficacy under field conditions.

  • Assessing its safety profile for non-target organisms, including beneficial insects.

  • Investigating synergistic effects with other natural compounds to enhance its insecticidal activity.

By elucidating its full potential and mechanisms, this compound could become a valuable tool in integrated pest management programs, contributing to more sustainable agricultural practices.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Ent-Spathulenol Content

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the harvest time for maximizing Ent-Spathulenol content in their plant samples.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic origin of this compound?

This compound is a tricyclic aromadendrene-type sesquiterpenoid.[1] Its biosynthesis in plants begins with Farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.[1] A key intermediate in its formation is bicyclogermacrene.[1][2] It is important to note that in several species, this compound is considered an artifact formed from the oxidation of bicyclogermacrene.[2][3] This transformation can be induced by factors such as light, oxygen, the hydrodistillation process itself, or simply the aging of the essential oil.[2][4][5]

FPP Farnesyl Pyrophosphate (FPP) STS Sesquiterpene Synthase (STS) FPP->STS Catalysis BGP Bicyclogermacrene STS->BGP Oxidation Oxidation (Light, O₂, Heat) BGP->Oxidation Conversion Spathulenol This compound Oxidation->Spathulenol

Caption: Simplified biosynthesis of this compound from FPP.

Q2: What are the primary factors that influence the yield of this compound?

The concentration and composition of essential oils, including this compound, are influenced by a combination of internal (genetic) and external (environmental) factors.[6][7] Key factors include:

  • Diurnal and Annual Rhythms: The time of day and season of harvest can significantly alter the content of specific compounds.[6][7]

  • Plant Development Stage: The phenological state of the plant (e.g., pre-blossoming, blossoming, fruiting) is a critical determinant of essential oil composition.[7][8]

  • Genetic Factors: The specific species, chemotype, and cultivar of the plant will dictate its capacity to produce certain terpenes.[6]

  • Environmental and Cultivation Conditions: Climatic factors, radiation, soil characteristics, and geography play a significant role.[6][9]

  • Post-Harvest Handling: The methods used for drying, storage, and extraction can impact the final chemical profile, particularly for compounds like spathulenol that can be formed as artifacts.[5][7]

Q3: What is the optimal time of day to harvest plants to maximize this compound?

Current research indicates that for some species, nighttime harvesting may yield higher concentrations of this compound. A study on Piper gaudichaudianum found that this compound content peaked during the night, with levels increasing by up to fourfold compared to daytime harvests.[2][3] This was reciprocal to the concentration of its precursor, bicyclogermacrene, which was higher during the day.[2] This suggests that bicyclogermacrene is synthesized during peak light periods and is subsequently converted to spathulenol during the night.[2]

Q4: How does the plant's growth stage affect this compound levels?

The developmental stage of the plant is a crucial factor. For example, in a study of wild Origanum vulgare, the maximal content of many essential oil components, including β-caryophyllene and its oxide, was observed during the blossoming (flowering) period.[8][10] While this study identified this compound as a constituent at all stages (pre-blossoming, blossoming, and fruiting), it highlights the general importance of harvesting during the flowering phase to obtain the highest concentration of many bioactive terpenes.[8]

Troubleshooting Guides

Issue: Low or Inconsistent this compound Yields

Low yields of this compound can be frustrating. This guide provides a logical workflow to diagnose and address the issue.

start Low this compound Yield q1 Was harvest time optimized (Time of Day & Growth Stage)? start->q1 s1 Adjust harvest to nighttime and/or blossoming stage. q1->s1 No q2 Is the precursor (Bicyclogermacrene) level high? q1->q2 Yes end Re-analyze sample s1->end s2 Incomplete conversion. Review extraction/storage. Introduce light/O₂ if needed. q2->s2 Yes q3 Are extraction/storage conditions appropriate? q2->q3 No s2->end s3 Potential degradation. Minimize heat, light, O₂ during storage. q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting logic for low this compound yields.

Data Summary: Optimal Harvest Conditions
FactorOptimal ConditionPlant Species ExampleRationale
Time of Day Night (e.g., 9 p.m. to 6 a.m.)Piper gaudichaudianumSpathulenol content can be up to four times higher at night.[3] This is linked to the conversion from its precursor, bicyclogermacrene, which is synthesized during the day.[2]
Growth Stage Blossoming (Flowering) PeriodOriganum vulgareThe highest content of many sesquiterpenes is often observed during the flowering stage of the plant.[8]

Key Experimental Protocols

Protocol 1: Essential Oil Extraction by Hydrodistillation

This protocol is a standard method for extracting essential oils from dried plant material.

  • Plant Material Preparation: Harvest the plant material at the optimized time. Allow the material to air-dry in a dark, well-ventilated area for approximately 15 days to reduce moisture content.[11]

  • Hydrodistillation: Weigh 500 g of the dried plant material and place it into a flask. Subject the material to hydrodistillation for 4-5 hours using a Clevenger-type apparatus, as recommended by the European Pharmacopoeia.[11][12]

  • Oil Collection: The essential oil is lighter than water and will collect at the top of the graduated tube of the Clevenger apparatus.

  • Drying and Storage: Collect the oil and remove any residual water using anhydrous sodium sulfate. Store the final essential oil in a sealed, dark glass vial at -5°C to prevent degradation.[12]

A Harvest Plant (Optimal Time) B Air Dry (15 days, dark) A->B C Hydrodistillation (Clevenger, 4-5h) B->C D Collect Oil C->D E Dry with Na₂SO₄ D->E F Store at -5°C (Dark Vial) E->F G GC-MS Analysis F->G

Caption: Experimental workflow for this compound extraction and analysis.

Protocol 2: Quantification by GC-MS and GC-FID

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID) is used for the identification and quantification of this compound.

  • Sample Preparation: Prepare a diluted sample of the essential oil (e.g., 1:50 v/v) in a suitable solvent like methanol or hexane to avoid overloading the GC column.[8]

  • GC-FID Analysis (for quantification):

    • Apparatus: Use a gas chromatograph equipped with an FID detector and a suitable capillary column (e.g., HP-5, 5% phenylmethylpolysiloxane).[13]

    • Temperature Program: An example program is: start at 60°C for 5 minutes, increase at 4°C/min to 220°C, then increase at 11°C/min to 280°C.[13]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[8]

    • Quantification: Calculate the relative percentage of each component by peak area normalization. For more accurate quantification, use an internal standard (e.g., tridecane) and apply relative response factors.[11]

  • GC-MS Analysis (for identification):

    • Apparatus: Use a GC system coupled to a mass spectrometer.[8]

    • Operating Parameters: Set the ion source temperature to 250°C and use a standard ionization voltage of 70 eV.[8]

    • Identification: Identify this compound by comparing its mass spectrum and retention index with those from established libraries (e.g., NIST) and literature data.[8]

References

Stability of Ent-Spathulenol under light and oxygen exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ent-spathulenol when exposed to light and oxygen. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound when exposed to ambient light and atmospheric oxygen?

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, as a sesquiterpenoid alcohol, it is susceptible to degradation upon prolonged exposure to light and oxygen. Its chemical structure contains functionalities that can be prone to oxidation and photodegradation. Spathulenol has demonstrated antioxidant activity, indicating its potential to react with oxidizing agents.[1][2][3]

Q2: What are the potential signs of this compound degradation in my sample?

Degradation of your this compound sample may be indicated by several observable changes:

  • Change in Appearance: A noticeable change in the color or clarity of the sample.

  • Alteration in Odor: A shift from its characteristic woody aroma to a more rancid or otherwise off-smelling odor.

  • Chromatographic Profile Changes: When analyzed via techniques like GC-MS or HPLC, you may observe a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Q3: What are the likely degradation pathways for this compound under light and oxygen exposure?

The degradation of this compound is likely to proceed through photo-oxidation. The tertiary alcohol group and the double bond are potential sites of reaction. The general mechanism involves the formation of reactive oxygen species (ROS) upon light exposure, which can then attack the molecule. A possible degradation pathway for sesquiterpene alcohols involves the epoxidation of a double bond, followed by the opening of the epoxide ring and subsequent cleavage of the molecule.[4]

Q4: How can I minimize the degradation of this compound during my experiments and storage?

To minimize degradation, the following precautions are recommended:

  • Storage: Store this compound in a cool, dark place. Amber glass vials are preferable to clear ones to block UV light. For long-term storage, keeping the sample under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C is advisable.

  • Handling: Minimize the sample's exposure to light and air during experimental procedures. Use amber-colored labware or wrap containers in aluminum foil. Avoid leaving sample containers open for extended periods.

  • Use of Antioxidants: For formulated products, the addition of a suitable antioxidant may help to prolong the stability of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC/HPLC chromatogram after sample preparation. Degradation of this compound due to exposure to light and/or oxygen during sample handling.Prepare samples under low-light conditions (e.g., in a dimly lit room or using amber vials). Purge sample vials with an inert gas (nitrogen or argon) before sealing.
Loss of biological activity of an this compound-containing formulation over a short period. Chemical degradation of this compound leading to a lower concentration of the active compound.Re-analyze the concentration of this compound in the formulation. Review the storage conditions and consider adding an appropriate antioxidant to the formulation.
Visible color change in the this compound sample. Oxidation or photodegradation has occurred, leading to the formation of chromophoric degradation products.The sample is likely degraded and may not be suitable for use in sensitive experiments. It is advisable to use a fresh, properly stored sample.

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound under light and oxygen exposure, based on established guidelines.

1. Photostability Testing (Adapted from ICH Q1B Guidelines) [5][6]

This protocol is designed to determine the intrinsic photostability of this compound.

  • Objective: To assess the impact of light exposure on the purity and integrity of this compound.

  • Methodology:

    • Sample Preparation:

      • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a known concentration.

      • Prepare a "dark control" sample by wrapping a vial of the solution completely in aluminum foil.

      • Prepare an "exposed" sample in a photochemically transparent container (e.g., a quartz or borosilicate glass vial).

    • Light Exposure:

      • Place the "exposed" and "dark control" samples in a photostability chamber.

      • Expose the samples to a light source that produces a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][8]

    • Analysis:

      • At appropriate time intervals, withdraw aliquots from both the "exposed" and "dark control" samples.

      • Analyze the samples using a validated stability-indicating HPLC or GC method.

      • Compare the chromatograms of the "exposed" sample to the "dark control" to identify any degradation products and quantify the loss of this compound.

  • Data Interpretation: A significant change in the purity of the "exposed" sample compared to the "dark control" indicates photolability.

2. Oxidative Stability Testing

This protocol assesses the resistance of this compound to oxidation.

  • Objective: To determine the susceptibility of this compound to degradation by atmospheric oxygen, potentially accelerated by heat.

  • Methodology (using the Rancimat method as an example): [9][10]

    • Sample Preparation:

      • Place a precisely weighed amount of this compound (or a solution in a suitable non-volatile solvent) into the reaction vessel of the Rancimat apparatus.

    • Accelerated Oxidation:

      • Heat the sample to a constant high temperature (e.g., 100-120°C) while a continuous stream of purified air is passed through it.

    • Detection of Volatile Oxidation Products:

      • The air stream, carrying volatile secondary oxidation products, is bubbled through a measuring vessel containing deionized water.

      • The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the induction time, which is the point where the formation of volatile carboxylic acids rapidly increases.

  • Data Interpretation: The induction time is a measure of the oxidative stability of the substance. A longer induction time indicates greater stability against oxidation.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of this compound under light and oxygen is scarce in the literature. However, a study on the antioxidant activity of spathulenol provides an IC50 value in a DPPH assay, which indicates its reactivity towards free radicals.

Parameter Value Reference
DPPH radical scavenging activity (IC50) 85.60 µg/mL[1][2][3]

Researchers should perform their own stability studies under their specific experimental conditions to obtain quantitative data relevant to their work.

Visualizations

experimental_workflow cluster_photostability Photostability Testing cluster_oxidative_stability Oxidative Stability Testing p_start Prepare this compound Solution p_split Divide into 'Exposed' and 'Dark Control' Samples p_start->p_split p_expose Expose to Light Source (ICH Q1B) p_split->p_expose Exposed p_dark Store in Dark p_split->p_dark Control p_sample Sample at Time Intervals p_expose->p_sample p_dark->p_sample p_analyze Analyze via HPLC/GC p_sample->p_analyze p_compare Compare Exposed vs. Dark Control p_analyze->p_compare p_end Assess Photolability p_compare->p_end o_start Place Sample in Rancimat Vessel o_expose Heat and Pass Air Through Sample o_start->o_expose o_measure Measure Conductivity of Water Trap o_expose->o_measure o_detect Detect Sharp Increase in Conductivity o_measure->o_detect o_end Determine Induction Time o_detect->o_end

Caption: Experimental workflows for photostability and oxidative stability testing of this compound.

degradation_pathway ent_spathulenol This compound C15H24O intermediate Oxidized Intermediates e.g., Epoxides, Hydroperoxides ent_spathulenol->intermediate Light (hν), O2 reactive_species {Reactive Oxygen Species (ROS) | e.g., Singlet Oxygen, Hydroxyl Radical} reactive_species->intermediate Reaction degradation_products {Degradation Products | e.g., Aldehydes, Ketones, Smaller Molecules} intermediate->degradation_products Further Oxidation / Rearrangement

Caption: A potential degradation pathway for this compound via photo-oxidation.

References

Overcoming low yield of Ent-Spathulenol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the low yield of Ent-Spathulenol during extraction.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is lower than expected. What are the primary factors that could be affecting it?

A1: Low yields of this compound can be attributed to several factors throughout the extraction process. These can be broadly categorized into:

  • Plant Material: The concentration of this compound can vary significantly based on the plant species, geographical origin, harvest time, and the specific part of the plant used. The age of the plant and storage conditions of the plant material can also impact the final yield. For example, higher concentrations of volatile compounds are often achieved towards the end of the growing season.[1]

  • Drying Process: The method used to dry the plant material significantly affects the quantity and distribution of volatile compounds.[1] Aggressive drying with high heat and long durations can lead to a substantial loss of these compounds.[1]

  • Extraction Method and Parameters: The choice of extraction technique (e.g., hydrodistillation, steam distillation, solvent-free microwave extraction) and the optimization of its parameters are critical. Key parameters include extraction time, temperature, and the ratio of solvent or water to plant material.

  • Post-Extraction Handling: Evaporation of volatile compounds can occur if the extract is not stored properly in a cool, dark place.

Q2: How does the choice of extraction method influence the yield of this compound?

A2: The extraction method is a critical determinant of yield. Hydrodistillation is a common method, but newer techniques may offer better results. For instance, a study on Heteromorpha arborescens leaves showed that Solvent-Free Microwave Extraction (SFME) produced a higher essential oil yield (0.35%) in a shorter time (30 minutes) compared to hydrodistillation (0.295% in 180 minutes).[2][3] Long extraction times at high temperatures in methods like hydrodistillation can sometimes lead to the degradation of heat-sensitive compounds.[2]

Q3: Can the way I prepare my plant material before extraction affect the yield?

A3: Absolutely. Pre-extraction processing of the plant material is crucial.

  • Drying: As mentioned, the drying process is critical. Shade-drying is a gentle method often used to preserve volatile compounds.[4] A study on oregano demonstrated that warm-air convection drying could reduce the volatile compound content to less than a third of that in fresh material.[1] Research on Ballota hirsuta found that a drying period of 7 days was optimal for maximizing essential oil yield.

  • Grinding: Grinding the plant material to a consistent and appropriate particle size can increase the surface area available for extraction, potentially improving efficiency. However, excessively fine grinding can lead to the loss of volatile compounds due to heat generation and increased surface exposure.

Troubleshooting Guide

Issue: Consistently low yield of essential oil rich in this compound.

Possible Cause 1: Sub-optimal Extraction Parameters

The parameters of your extraction process may not be optimized for this compound.

Troubleshooting Steps:

  • Review and Optimize Extraction Time: The yield of volatile oils generally increases with the extraction time up to a certain point, after which it plateaus. For steam distillation of Angelica sinensis radix, the volatile oil yield increased for the first 8 hours.[5] For hydrodistillation of mint, extraction times of 60, 90, and 120 minutes were found to be sufficient.[6] It is recommended to perform a time-course experiment to determine the optimal extraction duration for your specific plant material.

  • Adjust the Water-to-Material Ratio: The ratio of water to plant material can influence extraction efficiency. A study on Angelica sinensis radix found that the yield increased as the liquid-to-material ratio increased up to 10:1 (mL:g).[5] Similarly, for Ballota hirsuta, a water/plant ratio of 10 ml/g was found to be optimal.

  • Control Extraction Temperature: For hydrodistillation, the temperature is typically at the boiling point of water. However, for other methods, temperature can be a key variable to optimize. For example, in a study on orange peel extraction, an optimal temperature of 82.50 °C was identified.[7]

Possible Cause 2: Degradation or Loss of this compound

This compound, as a volatile sesquiterpene, can be lost or degraded during and after extraction.

Troubleshooting Steps:

  • Evaluate Drying and Storage of Plant Material: High temperatures and prolonged drying can lead to significant losses of volatile compounds.[1] Storing dried plant material for extended periods can also lead to a depletion of terpenes. A study on Achillea santolina showed that one-year storage massively affected the volatile oil's terpene content.

  • Ensure Proper Post-Extraction Storage: The extracted essential oil should be stored in a tightly sealed, air-tight container, preferably in a dark and cool environment (e.g., at -20°C) to prevent volatilization and degradation.[4] The use of anhydrous sodium sulfate to dry the oil can also help in its preservation.[4]

Experimental Protocols

Protocol 1: Hydrodistillation for this compound Extraction (based on Moluccella aucheri)

This protocol is adapted from a study that reported a high concentration of spathulenol.

Materials:

  • Dried aerial parts of the plant material (100 g)

  • Clevenger-type apparatus

  • Distilled water

  • Anhydrous sodium sulfate

  • Heating mantle

  • Collection vial

Methodology:

  • The aerial parts of the plant are shade-dried.

  • 100 g of the dried plant material is subjected to hydrodistillation using a Clevenger-type apparatus.

  • The extraction is carried out for 3 hours.[4]

  • The collected essential oil is then dried over anhydrous sodium sulfate.

  • The final oil is stored at -20°C in a sealed vial until analysis.[4]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification of this compound

Instrumentation (Example setup):

  • Agilent 7890N Gas Chromatograph

  • Agilent 5975C Mass Spectrometer

  • HP-5 capillary column (30 m × 0.25 mm × 0.25 μm film thickness)

Methodology:

  • Injection: 1 μL of the essential oil is injected with a split ratio of 1:10.

  • Carrier Gas: Helium is used as the carrier gas at a flow rate of 1 mL/min.[4]

  • Oven Temperature Program: The oven temperature is initiated at 60°C, then increased to 250°C at a rate of 5°C/min, and held at 250°C for 10 minutes.[4]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[4]

Data Presentation

Table 1: this compound Content in Essential Oils from Various Plant Species

Plant SpeciesPlant PartExtraction MethodEssential Oil Yield (% w/w)Spathulenol Content (%)Reference
Moluccella aucheriAerial partsHydrodistillation0.163.3[4]
Bocageopsis multifloraLeavesNot specifiedNot specified35.14[8]
Annona squamosa L.PericarpsHydrodistillationNot specified32.51[9]
Bocageopsis canescensLeaves (younger individual)Not specifiedNot specified24.1[8]

Table 2: Comparison of Extraction Methods for Essential Oils

Plant SpeciesExtraction MethodExtraction TimeEssential Oil Yield (%)Reference
Heteromorpha arborescensHydrodistillation180 min0.295[2][3]
Heteromorpha arborescensSolvent-Free Microwave Extraction (SFME)30 min0.35[2][3]

Visualizations

experimental_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction & Analysis plant_material Plant Material Selection (Species, Part, Harvest Time) drying Drying (e.g., Shade-drying) plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., Hydrodistillation) grinding->extraction optimization Parameter Optimization (Time, Temp, Ratio) extraction->optimization collection Essential Oil Collection optimization->collection drying_oil Drying of Oil (Anhydrous Na2SO4) collection->drying_oil storage Storage (-20°C, Airtight, Dark) drying_oil->storage analysis GC-MS Analysis storage->analysis

Caption: Workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low this compound Yield cause1 Sub-optimal Plant Material start->cause1 cause2 Inefficient Extraction Parameters start->cause2 cause3 Degradation/Loss of Compound start->cause3 solution1a Verify Plant Species & Part cause1->solution1a solution1b Optimize Harvest Time cause1->solution1b solution1c Review Drying Method cause1->solution1c solution2a Optimize Extraction Time cause2->solution2a solution2b Adjust Water/Material Ratio cause2->solution2b solution2c Evaluate Extraction Method cause2->solution2c solution3a Check Post-Extraction Storage cause3->solution3a solution3b Analyze for Degradation Products cause3->solution3b

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Common Issues in Ent-Spathulenol In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ent-Spathulenol in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experiments with this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a tricyclic sesquiterpenoid alcohol that has been isolated from various plant sources. In vitro studies have demonstrated its potential as an anti-inflammatory and antiproliferative agent. Its biological activities are a subject of ongoing research.

Q2: How should I prepare a stock solution of this compound for in vitro assays?

This compound is a lipophilic compound with low solubility in aqueous media.

  • Recommended Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

  • Stock Concentration: A high concentration stock solution (e.g., 10-20 mM) is advisable to minimize the final concentration of DMSO in the cell culture medium.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microfuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , and ideally at or below 0.1%. Higher concentrations of DMSO can induce cellular stress, affect cell viability, and interfere with the experimental results. Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experiments.

Troubleshooting Guides

Issue 1: Low or Inconsistent Cytotoxicity/Antiproliferative Activity

Question: I am not observing the expected cytotoxic effects of this compound in my cancer cell lines, or the results are highly variable between experiments. What could be the cause?

Potential Cause Troubleshooting Steps
Compound Precipitation This compound's low aqueous solubility can lead to precipitation when diluted in cell culture medium. Visually inspect the diluted solutions for any signs of precipitation. To mitigate this, consider pre-diluting the stock solution in a small volume of serum-free medium before adding it to the wells.
Sub-optimal Cell Seeding Density If the cell density is too low, the signal-to-noise ratio in viability assays like MTT may be insufficient. Conversely, if the density is too high, cells may enter a stationary growth phase, becoming less sensitive to antiproliferative agents. Optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase during the treatment period.
Incorrect Assay Endpoint The cytotoxic effect of this compound may be time-dependent. A 24-hour incubation might not be sufficient to observe significant cell death. Consider extending the incubation period to 48 or 72 hours.
Cell Line Resistance Different cancer cell lines exhibit varying sensitivities to anticancer agents. The cell lines you are using may be inherently resistant to this compound. It is advisable to test the compound on a panel of cell lines with different genetic backgrounds.
Inaccurate Pipetting Inconsistent pipetting of cells or the compound can lead to high variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
Issue 2: High Background or False Positives in Anti-Inflammatory Assays (Griess Assay)

Question: I am using the Griess assay to measure nitric oxide (NO) production in LPS-stimulated macrophages, but I am getting high background readings or seemingly false-positive results with this compound.

Potential Cause Troubleshooting Steps
Interference with Griess Reagent Some natural compounds can directly interact with the Griess reagents, leading to a color change that is independent of nitrite concentration. To test for this, run a control where you add this compound to cell-free medium and then perform the Griess assay.
Phenol Red Interference The phenol red in some cell culture media can interfere with the colorimetric readings of the Griess assay. For this assay, it is recommended to use phenol red-free medium.
Cell Death at High Concentrations At higher concentrations, this compound might be cytotoxic to the macrophages, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect but rather to a reduction in viable cells. It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is not a result of cell death.
Contamination Bacterial or fungal contamination can lead to an inflammatory response and NO production, confounding the results. Regularly check your cell cultures for contamination.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activity of Spathulenol against various human cancer cell lines. It is important to note that IC50 and GI50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.

Cell LineCancer TypeAssayIC50 / GI50 (µM)Incubation Time (h)
UO-31Renal CancerSRB3.548
SNB-75CNS CancerSRB3.848
HOP-92Non-Small Cell Lung CancerSRB4.348
OVCAR-3Ovarian CancerSRB4.448
HS 578TBreast CancerSRB4.748
NCI-H226Non-Small Cell Lung CancerSRB4.848
EKVXNon-Small Cell Lung CancerSRB4.948
NCI-H460Non-Small Cell Lung CancerSRB5.048
IGROV1Ovarian CancerSRB5.148
HCT-116Colon CancerSRB5.348

Data obtained from the NCI-60 screen for Spathulenol (NSC 62534). The GI50 is the concentration that causes 50% growth inhibition.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effect of this compound on adherent cancer cell lines.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic drug).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Griess Assay for Nitric Oxide Production

This protocol is for measuring the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM (phenol red-free).

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in serum-free, phenol red-free DMEM.

    • Replace the medium with 100 µL of medium containing the desired concentrations of this compound.

    • Incubate for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production. Include a negative control (cells without LPS) and a vehicle control (cells with DMSO and LPS).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in the same medium.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Data Acquisition:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage inhibition of NO production by this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells prep_cells Culture and Prepare Cell Suspension seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate for Defined Period (e.g., 24-72h) treat_cells->incubate perform_assay Perform Endpoint Assay (e.g., MTT, Griess) incubate->perform_assay read_plate Measure Absorbance/ Fluorescence perform_assay->read_plate calc_results Calculate % Inhibition/ Viability and IC50 read_plate->calc_results troubleshooting_logic cluster_cytotoxicity Cytotoxicity Assay Issues cluster_anti_inflammatory Anti-inflammatory Assay Issues start Inconsistent or Unexpected Results check_solubility Check for Compound Precipitation start->check_solubility check_interference Test for Assay Reagent Interference start->check_interference optimize_density Optimize Cell Seeding Density check_solubility->optimize_density If no precipitation extend_incubation Extend Incubation Time optimize_density->extend_incubation If still inconsistent use_phenol_free Use Phenol Red-Free Medium check_interference->use_phenol_free If no interference run_cytotoxicity Run Concurrent Cytotoxicity Assay use_phenol_free->run_cytotoxicity If background is high nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes Transcription spathulenol This compound spathulenol->ikk Inhibition? spathulenol->nfkb Inhibition of Translocation? nfkb_ikb->ikb nfkb_ikb->nfkb

Methods to prevent the degradation of Ent-Spathulenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the methods to prevent the degradation of Ent-Spathulenol during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is a tricyclic sesquiterpenoid alcohol found in various plant essential oils. Like many sesquiterpenoids, it is susceptible to degradation, which can alter its chemical properties and biological activity. Ensuring its stability during storage is crucial for obtaining accurate and reproducible results in research and for maintaining the therapeutic efficacy of any potential drug product. Degradation can occur through oxidation, isomerization, or other chemical rearrangements when exposed to environmental factors such as air, light, and elevated temperatures.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are:

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradative photochemical reactions.[1]

  • pH: Although specific data for this compound is limited, the stability of other sesquiterpenes can be influenced by the pH of the solution or storage matrix.

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures. For long-term storage, -20°C is recommended. For short-term storage, 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen. If an inert atmosphere is not available, ensure the container is tightly sealed to minimize air exposure.

  • Light: Protect from light by using amber glass vials or by storing the container in a dark place.

  • Purity: Store as a pure compound or in a solvent that does not promote degradation. If in solution, a non-polar, aprotic solvent is generally preferred.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of potency or altered biological activity in an old sample of this compound. Degradation of the compound due to improper storage.1. Re-analyze the sample using a suitable analytical method (e.g., GC-MS) to confirm the purity and identify any degradation products. 2. If degradation is confirmed, discard the old sample and use a fresh one. 3. Review and optimize your storage procedures based on the recommendations in this guide.
Change in the physical appearance of the sample (e.g., color change, precipitation). This could indicate oxidation or polymerization. Essential oils containing sesquiterpenes can darken when deteriorated.[1]1. Do not use the sample for experiments. 2. Attempt to identify the impurities using analytical techniques. 3. Ensure future samples are stored under an inert atmosphere and protected from light.
Inconsistent results between different batches of this compound. This could be due to batch-to-batch variability in initial purity or differences in storage history leading to varying levels of degradation.1. Always source high-purity this compound from a reputable supplier and obtain a certificate of analysis. 2. Implement standardized storage protocols for all batches to ensure consistency. 3. Qualify each new batch with an analytical method before use in critical experiments.

Experimental Protocols

Protocol 1: General Procedure for Long-Term Storage of this compound

This protocol describes the best practices for the long-term storage of this compound to minimize degradation.

Materials:

  • High-purity this compound

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas (Nitrogen or Argon)

  • -20°C Freezer

Procedure:

  • Place the high-purity this compound into a clean, dry amber glass vial.

  • If the sample is a solid, gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds to displace any air.

  • If the sample is in a solvent, ensure the solvent has been previously degassed with an inert gas.

  • Tightly seal the vial with the PTFE-lined screw cap.

  • Label the vial clearly with the compound name, concentration (if in solution), date, and storage conditions.

  • Place the vial in a -20°C freezer for long-term storage.

Protocol 2: Monitoring the Stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the stability of this compound over time.

Objective: To quantify the amount of this compound remaining and to identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable volatile solvent (e.g., hexane or ethyl acetate).

    • Aliquot the stock solution into several amber glass vials.

    • Store the vials under different conditions to be tested (e.g., room temperature vs. 4°C vs. -20°C; light vs. dark; air vs. inert atmosphere).

  • GC-MS Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), take one vial from each storage condition.

    • Prepare a sample for injection by diluting an aliquot of the stored solution to a suitable concentration for GC-MS analysis.

    • Inject the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at a lower temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Examine the chromatogram for the appearance of new peaks, which could indicate degradation products. Analyze the mass spectra of these new peaks to aid in their identification.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Storage Conditions over 6 Months

Storage Condition% this compound Remaining (Mean ± SD)
-20°C, Inert Atmosphere, Dark 99.5 ± 0.3
4°C, Inert Atmosphere, Dark 98.2 ± 0.5
4°C, Air, Dark 92.1 ± 1.2
25°C (Room Temp), Air, Dark 75.4 ± 2.5
25°C (Room Temp), Air, Light 58.9 ± 3.1

Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trends in stability.

Visualizations

Storage_Workflow cluster_procurement Procurement & Initial Handling cluster_storage Storage cluster_usage Experimental Use cluster_monitoring Stability Monitoring start Receive High-Purity This compound verify Verify Purity with Certificate of Analysis start->verify storage_conditions Store at -20°C Under Inert Atmosphere In Dark Container verify->storage_conditions aliquot Remove from Storage & Aliquot for Experiment storage_conditions->aliquot stability_test Periodic Stability Testing (e.g., GC-MS) storage_conditions->stability_test experiment Perform Experiment aliquot->experiment data_analysis Analyze Data for Degradation stability_test->data_analysis

Caption: Recommended workflow for handling and storing this compound.

Degradation_Factors cluster_factors Degradation Factors ent_spathulenol This compound (Stable) degraded_product Degradation Products (Inactive/Altered Activity) ent_spathulenol->degraded_product degrades via oxygen Oxygen (Air) oxygen->degraded_product temperature High Temperature temperature->degraded_product light Light (UV) light->degraded_product

Caption: Factors leading to the degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Ent-Spathulenol and β-Caryophyllene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the bioactive properties of two naturally occurring sesquiterpenoids: Ent-Spathulenol and β-caryophyllene. While chemically related, these compounds exhibit distinct profiles in their anticancer, anti-inflammatory, and antimicrobial activities. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visualizes the known signaling pathways to facilitate further research and drug development endeavors.

Note on Stereochemistry: The majority of available research focuses on "spathulenol." For the purpose of this guide, data for spathulenol is presented as a proxy for its enantiomer, this compound, as specific bioactivity data for the ent- form is limited. It is important to consider that stereochemistry can influence biological activity.

Data Presentation: A Quantitative Comparison

The following tables summarize the reported bioactivities of spathulenol and β-caryophyllene, providing a quantitative basis for comparison.

Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ Values in µg/mL)
Cancer Cell LineSpathulenol (as PG-1)β-Caryophyllene
Ovarian Cancer (OVCAR-3)49.30[1]-
Breast Cancer (MCF-7)-2.5 - 10.8
Colon Cancer (HCT-116)-19 µM (~4.1 µg/mL)[2]
Colon Cancer (HT-29)-63 µM (~12.9 µg/mL)[3]
Bone Cancer (MG-63)-20 µM (~4.1 µg/mL)[2]
Pancreatic Cancer (PANC-1)-27 µM (~5.5 µg/mL)[2]
Bladder Cancer (T24)-40[2]
Hepatoma (Hepa 1c1c7)-63.73[3]
Triple-Negative Breast Cancer (MDA-MB-468)-19.2[2][4]

Note: Conversion from µM to µg/mL is approximated using the molecular weight of β-caryophyllene (~204.36 g/mol ).

Table 2: Comparative Anti-inflammatory Activity
AssaySpathulenolβ-Caryophyllene
Carrageenan-Induced Paw EdemaSignificant inhibition[1]Significant reduction[5]
Myeloperoxidase Activity77.16% maximal inhibition[6]-
Proteinase Inhibition (IC₅₀)59.35 µg/mL[7]-
Cyclooxygenase (COX) Inhibition29.6-43.4% inhibition[7]-
Lipoxygenase (LOX) Inhibition26.3-41.2% inhibition[7]-
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
MicroorganismSpathulenolβ-Caryophyllene
Staphylococcus aureus-3 - 256 µM (~0.6 - 52.3 µg/mL)[8][9][10]
Bacillus cereus-9 µM (~1.8 µg/mL)[8]
Escherichia coli-0.5 - 1.0 mg/mL[11][12]
Salmonella typhimurium-0.5 mg/mL[11][12]
Fusarium solani-Fungicidal effect observed[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13][14][15][16][17]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[5][18][19][20][21]

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period (e.g., 60 minutes) following compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways through which β-caryophyllene and spathulenol exert their bioactive effects.

β-Caryophyllene Signaling Pathways

b_caryophyllene_pathway cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates CB2 Receptor CB2 Receptor CB2 Receptor->IKK Inhibits β-Caryophyllene β-Caryophyllene β-Caryophyllene->CB2 Receptor Agonist IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation p-IκBα->NF-κB Releases Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NF-κB_nuc->Pro-inflammatory Genes Induces Transcription

Caption: Anti-inflammatory mechanism of β-caryophyllene via CB2 receptor and NF-κB pathway.

Proposed Spathulenol Signaling Pathways

spathulenol_pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_effects Biological Effects Carcinogens/\nInflammatory Signals Carcinogens/ Inflammatory Signals NF-κB Pathway NF-κB Pathway Carcinogens/\nInflammatory Signals->NF-κB Pathway Activates Apoptotic Pathway Apoptotic Pathway Carcinogens/\nInflammatory Signals->Apoptotic Pathway Inhibits Spathulenol Spathulenol Spathulenol->NF-κB Pathway Inhibits? Spathulenol->Apoptotic Pathway Induces? ABCB1 Efflux Pump ABCB1 Efflux Pump Spathulenol->ABCB1 Efflux Pump Inhibits Inflammation Inflammation NF-κB Pathway->Inflammation Promotes Apoptosis Apoptosis Apoptotic Pathway->Apoptosis Leads to Drug Resistance Drug Resistance ABCB1 Efflux Pump->Drug Resistance Contributes to

Caption: Proposed mechanisms of spathulenol's bioactivity.

Experimental Workflow: Anticancer Drug Screening

experimental_workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation SRB Assay SRB Assay Incubation->SRB Assay Data Analysis Data Analysis SRB Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: Workflow for determining anticancer activity using the SRB assay.

References

Ent-Spathulenol: A Comparative Analysis of its Anti-inflammatory Activity Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents with improved therapeutic profiles, the naturally occurring sesquiterpenoid Ent-Spathulenol has garnered significant attention. This comparison guide provides a comprehensive validation of this compound's anti-inflammatory properties, juxtaposed with the performance of well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of supporting experimental data and methodologies.

Executive Summary

This compound demonstrates significant anti-inflammatory activity through various in-vitro and in-vivo models. Its efficacy is comparable to that of conventional NSAIDs in specific assays, suggesting its potential as a future therapeutic agent. This guide presents a side-by-side comparison of its inhibitory effects on key inflammatory mediators and enzymes, supported by detailed experimental protocols and mechanistic insights.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated against Indomethacin and Diclofenac using a series of in-vitro assays. The half-maximal inhibitory concentrations (IC50) were determined to quantify and compare their efficacy.

AssayThis compound (IC50 µg/mL)Indomethacin (IC50 µg/mL)Diclofenac (IC50 µg/mL)
Proteinase Inhibition59.3539.6432.46
Anti-hemolytic Activity72.6339.3435.28
Lipoxygenase (LOX) Inhibition32.63Not ReportedNot Reported
Nitric Oxide (NO) Production Inhibition19.48Not ReportedNot Reported

Note: Lower IC50 values indicate higher potency. Data for Indomethacin and Diclofenac in LOX and NO inhibition assays were not available in the compared studies.

Mechanistic Insights: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects through a multi-targeted approach. Experimental evidence suggests its involvement in the inhibition of crucial enzymes in the inflammatory cascade and modulation of key signaling pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

This compound has been shown to be a significant inhibitor of both cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.[1] While specific IC50 values for COX inhibition are yet to be fully elucidated in comparative studies, its pronounced activity against LOX, with an IC50 of 32.63 µg/mL, highlights a distinct mechanistic feature compared to traditional NSAIDs that primarily target COX pathways.[1]

NF-κB Signaling Pathway

Emerging research indicates that the anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. An essential oil containing this compound as a major constituent was found to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in lipopolysaccharide (LPS)-stimulated macrophages. This action prevents the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).

Experimental Protocols

Detailed methodologies for the key in-vitro anti-inflammatory assays are provided below.

In-vitro Anti-Proteinase Activity Assay

Objective: To determine the ability of the test compounds to inhibit protein denaturation, a hallmark of inflammation.

Methodology:

  • A reaction mixture was prepared containing 0.06 mg of trypsin, 1.0 mL of 20 mM Tris HCl buffer (pH 7.4), and 1.0 mL of the test sample at various concentrations.

  • The mixture was incubated at 37°C for 5 minutes.

  • 1.0 mL of 0.8% (w/v) casein was added to the mixture and incubated for an additional 20 minutes.

  • 2.0 mL of 70% perchloric acid was added to terminate the reaction.

  • The cloudy suspension was centrifuged at 5000 rpm for 10 minutes.

  • The absorbance of the supernatant was measured at 210 nm against a buffer blank.

  • The percentage inhibition of proteinase activity was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In-vitro Anti-hemolytic Activity Assay

Objective: To assess the membrane-stabilizing activity of the test compounds on human red blood cells (HRBC), as damage to the lysosomal membrane is a feature of inflammation.

Methodology:

  • Fresh human blood was collected and mixed with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water).

  • The mixture was centrifuged at 3000 rpm for 10 minutes, and the packed cells were washed with an equal volume of isosaline (0.85%, pH 7.2).

  • A 10% (v/v) suspension of HRBC was prepared in isosaline.

  • The reaction mixture consisted of 1 mL of the test sample at various concentrations and 1 mL of the 10% HRBC suspension.

  • A control was prepared with 1 mL of distilled water instead of the test sample (representing 100% hemolysis).

  • The mixtures were incubated at 37°C for 30 minutes and then centrifuged.

  • The absorbance of the supernatant (hemoglobin content) was measured spectrophotometrically at 560 nm.

  • The percentage inhibition of hemolysis was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In-vitro Lipoxygenase (LOX) Inhibition Assay

Objective: To evaluate the inhibitory effect of the test compounds on the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes.

Methodology:

  • The lipoxygenase enzyme was extracted from potato tubers.

  • The assay mixture contained 2.8 mL of 0.1 M phosphate buffer (pH 6.8), 0.1 mL of the enzyme extract, and 0.1 mL of the test sample at various concentrations.

  • The mixture was pre-incubated for 10 minutes at 25°C.

  • The reaction was initiated by the addition of 0.1 mL of linoleic acid as the substrate.

  • The change in absorbance was recorded at 234 nm.

  • The percentage inhibition of LOX activity was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In-vitro Nitric Oxide (NO) Radical Scavenging Assay

Objective: To determine the nitric oxide radical scavenging activity of the test compounds.

Methodology:

  • Sodium nitroprusside (10 mM) in phosphate-buffered saline (pH 7.4) was used to generate nitric oxide radicals.

  • The reaction mixture contained sodium nitroprusside and the test sample at various concentrations.

  • The mixture was incubated at 25°C for 150 minutes.

  • After incubation, 0.5 mL of the reaction mixture was mixed with 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allowed to stand for 5 minutes for diazotization.

  • 1 mL of naphthylethylenediamine dihydrochloride (0.1% w/v) was added, mixed, and allowed to stand for 30 minutes.

  • The absorbance of the chromophore formed was measured at 540 nm.

  • The percentage of nitric oxide radical scavenging was calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in-vitro validation of this compound's anti-inflammatory activity.

experimental_workflow start Start compound_prep Compound Preparation (this compound, Indomethacin, Diclofenac) start->compound_prep assay_selection Selection of In-vitro Anti-inflammatory Assays compound_prep->assay_selection proteinase_assay Proteinase Inhibition Assay assay_selection->proteinase_assay hemolysis_assay Anti-hemolytic Activity Assay assay_selection->hemolysis_assay lox_assay Lipoxygenase Inhibition Assay assay_selection->lox_assay no_assay Nitric Oxide Scavenging Assay assay_selection->no_assay data_collection Data Collection (Absorbance Measurement) proteinase_assay->data_collection hemolysis_assay->data_collection lox_assay->data_collection no_assay->data_collection calculation Calculation of % Inhibition and IC50 Values data_collection->calculation comparison Comparative Analysis of IC50 Values calculation->comparison end End comparison->end

Conclusion

The presented data provides a strong foundation for the anti-inflammatory potential of this compound. Its ability to inhibit key enzymes and modulate the NF-κB signaling pathway underscores its promise as a lead compound for the development of new anti-inflammatory therapies. While its potency in some in-vitro assays is less than that of Indomethacin and Diclofenac, its distinct mechanistic profile, particularly its LOX inhibitory and NO scavenging activities, warrants further investigation. Future studies should focus on elucidating its precise COX-1/COX-2 selectivity and conducting comprehensive in-vivo studies to validate its efficacy and safety profile for potential clinical applications.

References

Ent-Spathulenol: A Potential Natural Antimicrobial Agent Compared to Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a promising area of research. This guide provides a comparative overview of the antimicrobial efficacy of Ent-Spathulenol, a naturally occurring sesquiterpenoid, with established commercial antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental protocols for antimicrobial susceptibility testing, and a proposed mechanism of action.

Executive Summary

This compound is a bicyclic sesquiterpenoid found in the essential oils of various plants and has been noted for its potential antimicrobial properties. While research indicates its contribution to the antimicrobial effects of these essential oils, quantitative data on the efficacy of isolated this compound is limited in publicly available scientific literature. This guide presents a compilation of antimicrobial susceptibility data for common commercial antibiotics against key pathogenic microorganisms to serve as a benchmark for future studies on this compound. Detailed experimental protocols for determining antimicrobial efficacy are also provided to facilitate standardized testing and comparison.

Comparative Antimicrobial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Gram-Positive Bacteria (µg/mL)

AntibioticStaphylococcus aureus
Vancomycin≤0.5 - 2[1]
CiprofloxacinData not consistently available
TetracyclineData not consistently available
Penicillin>90% resistance reported in some studies[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Gram-Negative Bacteria (µg/mL)

AntibioticEscherichia coliPseudomonas aeruginosa
Ciprofloxacin0.015 - 0.250.015 - 0.25[3]
GentamicinData not consistently availableData not consistently available
ImipenemData not consistently availableData not consistently available

Table 3: Minimum Inhibitory Concentration (MIC) of Commercial Antifungals against Yeast (µg/mL)

AntifungalCandida albicans
Fluconazole0.5 - 32[4]
Amphotericin B0.25 - 1[4]
Caspofungin0.015 - 1.0[5]

Experimental Protocols

Standardized methods are crucial for the accurate assessment and comparison of antimicrobial agents. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) based on widely accepted guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Antimicrobial agent stock solution

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of the antimicrobial agent in the appropriate broth within the wells of the microtiter plate. The concentration range should be chosen to encompass the expected MIC.

    • A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) should be included on each plate.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add the inoculum to each well, except for the negative control.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Processes and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and theoretical biological pathways.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial Dilution Antimicrobial Dilution Inoculation Inoculation Antimicrobial Dilution->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

While the precise mechanism of action for this compound is not yet fully elucidated, in-silico studies suggest a potential interaction with bacterial DNA gyrase B. This enzyme is crucial for DNA replication and is a validated target for some antibiotics. The following diagram illustrates this hypothetical signaling pathway.

Proposed_Mechanism_of_Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Inhibition Inhibition This compound->Inhibition DNA_Gyrase_B DNA Gyrase B (GyrB) Bacterial Cell->DNA_Gyrase_B DNA_Supercoiling DNA Supercoiling DNA_Gyrase_B->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Inhibition->DNA_Gyrase_B

Caption: Proposed Mechanism of Action for this compound.

Conclusion and Future Directions

While this compound has been identified as a component of various essential oils with known antimicrobial properties, a significant data gap exists regarding the specific antimicrobial efficacy of the isolated compound. The information and standardized protocols provided in this guide are intended to facilitate further research in this area. Future studies should focus on determining the MIC and MBC of pure this compound against a broad spectrum of pathogenic microorganisms. Elucidating its precise mechanism of action and evaluating its in vivo efficacy and toxicity are also critical next steps in assessing its potential as a future therapeutic agent. The comparative data on commercial antibiotics provided herein offers a valuable benchmark for these future investigations.

References

Ent-Spathulenol: A Comparative Analysis of its Antioxidant Potential Against Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the vast landscape of natural compounds, sesquiterpenes stand out for their diverse therapeutic properties. A growing body of research highlights their potential as potent antioxidants, capable of mitigating oxidative stress implicated in numerous chronic diseases. This guide provides a comparative analysis of the antioxidant activity of ent-spathulenol against other common sesquiterpenes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and other selected sesquiterpenes, namely β-caryophyllene, α-humulene, and germacrene D, has been evaluated using various standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available data from scientific literature.

SesquiterpeneDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (TEAC, mmol TE/g)
This compound 26.13 - 85.60[1][2]Not ReportedNot Reported
β-Caryophyllene ~5 to >200Not ReportedNot Reported
α-Humulene Not ReportedNot ReportedNot Reported
Germacrene D Not ReportedNot ReportedNot Reported

Note: Data for β-caryophyllene and germacrene D are often reported for essential oils where they are major components, and not for the isolated compounds, leading to a wide range of reported activities. Direct comparative studies using standardized methods are limited.

Experimental Protocols

To ensure reproducibility and standardization in antioxidant research, detailed experimental protocols for the most common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample preparation: The sesquiterpene is dissolved in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction: 1 mL of the DPPH solution is mixed with 1 mL of each sample dilution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: The sesquiterpene is dissolved in a suitable solvent to prepare various concentrations.

  • Reaction: 10 µL of the sample is added to 1 mL of the diluted ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Sample preparation: The sesquiterpene is dissolved in a suitable solvent.

  • Reaction: 50 µL of the sample is mixed with 1.5 mL of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for 4 minutes.

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mechanistic Insights: The Nrf2 Signaling Pathway

Sesquiterpenes may exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or activation by certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Sesquiterpenes Sesquiterpenes Keap1_Nrf2 Keap1-Nrf2 Complex Sesquiterpenes->Keap1_Nrf2 May induce dissociation Nrf2_Activation Nrf2_Activation Antioxidant_Response Antioxidant_Response Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitination Keap1_Nrf2->Ub Cul3-Rbx1 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE Maf sMaf Maf->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Gene_Expression->Antioxidant_Response

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Workflow for Antioxidant Capacity Assessment

A standardized workflow is essential for the reliable assessment and comparison of the antioxidant capacity of different compounds.

Experimental_Workflow start Start: Sample Preparation (this compound & other sesquiterpenes) assay DPPH Assay ABTS Assay FRAP Assay start->assay Perform Antioxidant Assays data_analysis Data Analysis (IC50 / TEAC Calculation) assay->data_analysis comparison Comparative Analysis data_analysis->comparison end Conclusion comparison->end

Caption: Generalized workflow for comparative antioxidant assessment.

Conclusion

The available data suggests that this compound possesses notable antioxidant activity, as evidenced by its IC50 values in the DPPH assay.[1][2] However, a direct and comprehensive comparison with other sesquiterpenes like β-caryophyllene, α-humulene, and germacrene D is challenging due to the lack of standardized, comparative studies. Future research should focus on evaluating these compounds side-by-side using multiple antioxidant assays to establish a clearer hierarchy of their antioxidant potential. Furthermore, elucidating the specific molecular mechanisms, such as the activation of the Nrf2 pathway, will provide a deeper understanding of their protective effects and pave the way for their potential application in the development of novel antioxidant therapies.

References

Ent-Spathulenol: A Comparative Analysis of its Abundance in Various Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ent-spathulenol, a tricyclic sesquiterpenoid alcohol, is a volatile organic compound found in the essential oils of numerous plant species. It is recognized for a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties, making it a compound of significant interest for phytochemical and pharmacological research. This guide provides a comparative analysis of this compound content across different plant species, supported by experimental data and detailed methodologies for its extraction and quantification.

Quantitative Analysis of this compound Content

The concentration of this compound in the essential oils of plants varies considerably depending on the species, geographical location, and the specific part of the plant analyzed. The following table summarizes the percentage of this compound found in the essential oils of several plant species, as determined by gas chromatography-mass spectrometry (GC-MS).

Plant FamilyPlant SpeciesPlant PartThis compound Content (%)Reference
LamiaceaeMoluccella aucheriAerial Parts63.3[1]
AnnonaceaeBocageopsis multifloraLeaves35.14[2]
ApiaceaeKundmannia syriacaAerial Parts19.07 - 24.99[3]
LamiaceaeSalvia ceratophyllaAerial Parts20.13[4]
ApiaceaeKundmannia anatolicaAerial Parts17.40 - 19.53[3]
LamiaceaeSalvia multicaulisAerial Parts18.10[4]
VerbenaceaeLantana camaraStems15.9[5]
VerbenaceaeLantana camaraLeaves14.95[6]
LamiaceaeSalvia verbenacaAerial Parts13.18[4]
VerbenaceaeLantana camaraLeaves11.64[5]
LamiaceaeSalvia viridisAerial Parts11.42[4]
VerbenaceaeLantana camaraFlowers8.6[7]
LamiaceaeSalvia absconditifloraAerial Parts9.09[4]
LamiaceaeSalvia syriacaAerial Parts9.35[4]
LamiaceaeOcimum basilicum (Cultivar 1)Dry Herb3.70[6]
MyrtaceaeEugenia aurata-2.5[7]
MyrtaceaeEugenia punicifolia-2.4[7]
LamiaceaeOcimum basilicum (Cultivar 3)Dry Herb2.25[6]
MagnoliaceaeMagnolia champacaFlower1.7[8]
VerbenaceaeCallicarpa macrophyllaAerial Part1.06[4]
LamiaceaeOcimum basilicum (Cultivar 2)Dry Herb0.68[6]

Experimental Protocols

The quantification of this compound in plant materials typically involves two key stages: extraction of the essential oil and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

A widely used method for extracting essential oils from plant material is hydrodistillation.

  • Sample Preparation: The plant material (e.g., leaves, flowers, stems) is collected and, in many cases, air-dried in the shade to reduce moisture content. The dried material is then pulverized or cut into smaller pieces to increase the surface area for extraction.

  • Hydrodistillation Process: A known weight of the prepared plant material is placed in a distillation flask with a sufficient volume of water. The flask is heated, and the resulting steam, carrying the volatile essential oils, passes through a condenser.

  • Collection: The condensed steam and essential oil are collected in a separating funnel. Due to their different densities, the essential oil and water form separate layers, allowing for the isolation of the oil.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of an essential oil.

  • Sample Preparation: A diluted solution of the extracted essential oil is prepared in a suitable solvent, such as hexane or ethanol.

  • GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The different components of the essential oil travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. A common type of column used for this analysis is a nonpolar HP-5 or DB-5 capillary column.

  • MS Detection and Identification: As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

  • Quantification: The relative percentage of each component, including this compound, is determined by integrating the area of its corresponding peak in the total ion chromatogram. The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST).

Visualizing the Methodologies

The following diagrams illustrate the key processes involved in the analysis of this compound.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Analysis plant_material Plant Material (Leaves, Flowers, etc.) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil gcms GC-MS Analysis essential_oil->gcms data Data Acquisition (Chromatogram & Mass Spectra) gcms->data quantification Quantification & Identification data->quantification

Experimental workflow for this compound analysis.

The biosynthesis of sesquiterpenoids like this compound is a complex process that begins with fundamental building blocks in the plant's metabolic pathways.

Biosynthesis_Pathway cluster_pathway Biosynthesis of this compound IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Bicyclogermacrene Bicyclogermacrene FPP->Bicyclogermacrene Sesquiterpene Synthase Spathulenol This compound Bicyclogermacrene->Spathulenol Oxidative Cyclization

Simplified biosynthetic pathway of this compound.

The biosynthesis of this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the mevalonate and/or MEP pathways. These precursors are condensed to form the C15 compound farnesyl pyrophosphate (FPP).[9] A specific sesquiterpene synthase then catalyzes the cyclization of FPP to form bicyclogermacrene.[9] Subsequent oxidative cyclization of bicyclogermacrene leads to the formation of this compound. It is worth noting that the biosynthesis of spathulenol can be a competitive pathway with other sesquiterpenoids that also use FPP as a precursor.[5][8]

References

Comparative Analysis of Ent-Spathulenol's Anti-Nociceptive Effects: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the anti-nociceptive effects of Ent-Spathulenol, a naturally occurring sesquiterpenoid. Its performance is objectively compared with alternative analgesic agents, supported by experimental data from murine models of nociception. This document is intended to serve as a resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.

Executive Summary

This compound has demonstrated significant anti-nociceptive and anti-inflammatory properties in various preclinical in vivo models. Administered both orally and topically, it effectively reduces pain and inflammation, suggesting its potential as a novel analgesic candidate. This guide synthesizes the available data on this compound, presenting its efficacy in established pain models and providing detailed experimental protocols for replication and further investigation. While direct comparative studies with standard analgesics like morphine and diclofenac are limited, the existing data provides a strong rationale for its continued development.

Performance Comparison of Anti-Nociceptive Agents

The following tables summarize the quantitative data on the anti-nociceptive and anti-inflammatory effects of this compound in comparison to vehicle controls.

Compound Dose Test Model Parameter % Inhibition / Effect Route of Administration
This compound 10 mg/kgFormalin-Induced NociceptionNociceptive ResponseSignificant InhibitionOral
1000 µ g/paw Formalin-Induced NociceptionNociceptive Response & EdemaSignificant PreventionLocal
10 mg/kgFreund's Complete Adjuvant (CFA) ModelMechanical Hyperalgesia76.00%Oral (21 days)
10 mg/kgFreund's Complete Adjuvant (CFA) ModelCold Response71.90%Oral (21 days)
10 mg/kgFreund's Complete Adjuvant (CFA) ModelEdema85.00%Oral (21 days)
10 mg/kgFreund's Complete Adjuvant (CFA) ModelMyeloperoxidase (MPO) Activity77.16%Oral (21 days)
1000 µ g/paw Carrageenan-Induced HyperalgesiaMechanical Hyperalgesia & EdemaSignificant PreventionLocal

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key in vivo experiments cited in this guide.

Formalin-Induced Nociceptive Test

This model assesses both neurogenic and inflammatory pain.

Animals: Male Swiss mice (25-30 g).

Procedure:

  • Animals are acclimatized to the experimental environment.

  • This compound (10 mg/kg) or vehicle is administered orally 60 minutes before the formalin injection. For local administration, this compound (1000 µ g/paw ) is injected into the subplantar region of the right hind paw 30 minutes prior.

  • 20 µL of 2.5% formalin solution is injected into the subplantar region of the right hind paw.

  • The animal is immediately placed in a transparent observation chamber.

  • The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

  • A significant reduction in licking/biting time compared to the vehicle-treated group indicates an anti-nociceptive effect.[1]

Freund's Complete Adjuvant (CFA) - Induced Chronic Inflammatory Pain Model

This model is used to evaluate the efficacy of compounds against chronic pain and inflammation.

Animals: Male C57BL/6 mice.

Procedure:

  • Chronic inflammation is induced by a single intraplantar injection of 20 µL of CFA into the right hind paw.

  • Oral treatment with this compound (10 mg/kg) or vehicle begins on the day of CFA injection and continues for 21 consecutive days.[1]

  • Mechanical Hyperalgesia Assessment: A dynamic plantar aesthesiometer is used to measure the paw withdrawal threshold in response to a mechanical stimulus. Measurements are taken before and at various time points after CFA injection. An increase in the paw withdrawal threshold indicates an anti-hyperalgesic effect.

  • Cold Allodynia Assessment: The response to a cold stimulus (e.g., a drop of acetone) applied to the plantar surface of the paw is observed. The duration of paw withdrawal or licking is measured. A reduction in the response duration signifies an anti-allodynic effect.

  • Edema Measurement: Paw volume is measured using a plethysmometer before and after CFA injection. A reduction in paw swelling indicates an anti-inflammatory effect.

  • Myeloperoxidase (MPO) Activity Assay: At the end of the treatment period, paw tissue is collected to measure MPO activity, an indicator of neutrophil infiltration. A decrease in MPO activity reflects reduced inflammation.[1]

Acetic Acid-Induced Writhing Test

This is a visceral pain model used to screen for peripheral analgesic activity.

Animals: Male Swiss mice (20-25 g).

Procedure:

  • Animals are pre-treated with the test compound (e.g., this compound) or vehicle, typically 30-60 minutes before the acetic acid injection.

  • A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

  • The animals are then placed in an observation box.

  • The number of writhes (a characteristic stretching behavior) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing is calculated relative to the vehicle-treated control group.

Hot Plate Test

This test is used to evaluate centrally acting analgesics.

Animals: Male mice (20-25 g).

Procedure:

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • The baseline latency to a nociceptive response (e.g., licking of the hind paws or jumping) is determined for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • The test compound or a standard analgesic (e.g., morphine) is administered.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animals are placed on the hot plate, and the latency to the nociceptive response is recorded.

  • An increase in the reaction time compared to the baseline indicates a central analgesic effect.

Mechanism of Action & Signaling Pathways

The precise mechanism of action for this compound's anti-nociceptive effects is still under investigation. However, in silico docking studies suggest a potential interaction with several key receptors involved in pain modulation, including opioid, muscarinic, and GABAergic receptors. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory mediators.

Below is a hypothetical signaling pathway illustrating the potential mechanisms based on current understanding.

Ent-Spathulenol_Signaling_Pathway cluster_stimulus Nociceptive Stimulus cluster_mediators Inflammatory Mediators cluster_nociceptor Nociceptor Activation cluster_cns Central Nervous System Tissue_Injury Tissue Injury/ Inflammation Prostaglandins Prostaglandins Tissue_Injury->Prostaglandins Cytokines Pro-inflammatory Cytokines Tissue_Injury->Cytokines Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Cytokines->Nociceptor Spinal_Cord Signal Transmission (Spinal Cord) Nociceptor->Spinal_Cord Pain_Perception Pain Perception (Brain) Spinal_Cord->Pain_Perception Ent_Spathulenol This compound Opioid_Receptor Opioid Receptors Ent_Spathulenol->Opioid_Receptor ? Muscarinic_Receptor Muscarinic Receptors Ent_Spathulenol->Muscarinic_Receptor ? GABA_Receptor GABAergic Receptors Ent_Spathulenol->GABA_Receptor ? Anti_Inflammatory Anti-inflammatory Action Ent_Spathulenol->Anti_Inflammatory Opioid_Receptor->Spinal_Cord Inhibition Muscarinic_Receptor->Spinal_Cord Modulation GABA_Receptor->Spinal_Cord Inhibition Anti_Inflammatory->Prostaglandins Inhibition Anti_Inflammatory->Cytokines Inhibition

Caption: Putative anti-nociceptive signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-nociceptive compound like this compound.

Experimental_Workflow Start Start: Compound Identification Acute_Toxicity Acute Toxicity Studies Start->Acute_Toxicity Model_Selection Selection of Nociception Models Acute_Toxicity->Model_Selection Dose_Response Dose-Response Studies Model_Selection->Dose_Response Efficacy_Testing Efficacy Testing in Selected Models Dose_Response->Efficacy_Testing Comparison_Studies Comparison with Standard Drugs Efficacy_Testing->Comparison_Studies Mechanism_Studies Mechanism of Action Studies Comparison_Studies->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Mechanism_Studies->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General workflow for in vivo anti-nociceptive drug validation.

Conclusion and Future Directions

The compiled evidence strongly supports the anti-nociceptive and anti-inflammatory potential of this compound. Its efficacy in both acute and chronic pain models warrants further investigation. Future research should prioritize head-to-head comparison studies against standard-of-care analgesics such as NSAIDs and opioids to clearly define its therapeutic potential. Elucidating the precise molecular targets and signaling pathways will be crucial for its development as a clinical candidate. Furthermore, pharmacokinetic and toxicological studies are necessary to establish a comprehensive safety and efficacy profile.

References

A Comparative Investigation of Sesquiterpenes in Chamomile Hairy Root Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sesquiterpene production in chamomile (Matricaria recutita L.) hairy root cultures versus traditional whole-plant sources. Hairy root cultures, induced by Agrobacterium rhizogenes, offer a promising alternative for the controlled and enhanced production of valuable secondary metabolites. This document presents supporting data, detailed experimental protocols, and visual workflows to facilitate further research and development in this area.

Performance Comparison: Hairy Root Cultures vs. Intact Plant

Hairy root cultures of chamomile present a distinct sesquiterpene profile compared to the flowers and roots of the intact plant. While field-grown chamomile flowers are a primary source of the anti-inflammatory agents chamazulene and (-)-α-bisabolol, these compounds are typically absent or found in trace amounts in the roots of the plant.[1] Hairy root cultures, derived from plant tissue, tend to mirror the metabolic profile of the roots, with trans-β-farnesene being the predominant sesquiterpene.[1][2]

However, the true potential of hairy root technology lies in its genetic and biochemical stability and the potential for metabolic engineering. Studies have shown that hairy root cultures from specific chamomile chemotypes can be induced to produce significant quantities of valuable sesquiterpenes not typically found in the roots, such as (-)-α-bisabolol and β-eudesmol.[3] Furthermore, overexpression of key biosynthetic genes, like farnesyl diphosphate synthase (MrFPS) and α-bisabolol synthase (MrBBS), in hairy root lines has resulted in a 1.2- to 12-fold increase in the accumulation of various sesquiterpenoids, including α-bisabolol.

Below is a comparative summary of the major sesquiterpene composition in different chamomile materials.

SesquiterpeneFlower Essential OilIntact Root Essential OilHairy Root Cultures (Typical)Hairy Root Cultures (Engineered/Elicited)
Chamazulene Major Component (variable %)[1][4]Absent[1]Generally AbsentGenerally Absent
(-)-α-Bisabolol Major Component (variable %)[1][4]Absent[3]Generally AbsentCan be a major component[3]
Bisabolol Oxides A & B Major Components[4]AbsentGenerally AbsentNot Reported
trans-β-Farnesene PresentMajor Component (~40%)[1]Major Component[1][2]Major Component
α-Farnesene PresentPresentPresentIncreased levels reported
Spathulenol PresentNot a major componentPresentNot Reported
β-Eudesmol AbsentPresent in some wild populations[1]AbsentCan be synthesized in large quantities[3]
α-Selinene Not a major componentNot a major componentIdentified as a new compound[1]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful establishment and analysis of chamomile hairy root cultures.

Induction of Hairy Root Cultures

This protocol outlines the steps for the genetic transformation of chamomile explants using Agrobacterium rhizogenes.

a. Bacterial Culture Preparation:

  • Streak a culture of Agrobacterium rhizogenes (e.g., strains A4, ATCC 15834) on YEB medium and incubate at 28°C for 48 hours.

  • Inoculate a single colony into liquid YEB medium and grow overnight at 28°C with shaking to an OD600 of 0.6-0.8.

  • Pellet the bacteria by centrifugation, and resuspend in a liquid Murashige and Skoog (MS) medium to the desired density.

b. Explant Preparation and Inoculation:

  • Use sterile leaf or petiole explants from in vitro grown chamomile plantlets.

  • Wound the explants with a sterile scalpel.

  • Immerse the explants in the bacterial suspension for 15-20 minutes.

  • Blot the explants on sterile filter paper to remove excess bacteria.

c. Co-cultivation and Selection:

  • Place the infected explants on a solid, hormone-free MS medium.

  • Co-cultivate in the dark at 25°C for 48-72 hours.

  • Transfer the explants to a fresh solid MS medium containing an antibiotic (e.g., cefotaxime 250-500 mg/L) to eliminate the Agrobacterium.

  • Subculture every 2-3 weeks on fresh selection medium. Hairy roots will typically emerge from the wound sites within 2-4 weeks.

d. Establishment of Axenic Cultures:

  • Excise the newly formed hairy roots and transfer them to a fresh solid MS medium with antibiotics.

  • Continue subculturing until the bacteria are completely eliminated.

  • Established hairy root lines can then be maintained on hormone-free solid or liquid MS medium.

Elicitation for Enhanced Sesquiterpene Production

Elicitors can be used to stimulate the production of secondary metabolites in hairy root cultures. Methyl jasmonate (MeJA) is a common elicitor for inducing terpenoid biosynthesis.

a. Culture Preparation:

  • Grow established hairy root lines in liquid MS medium for a set period (e.g., 15 days) to reach the exponential growth phase.

b. Elicitor Treatment:

  • Prepare a stock solution of MeJA in ethanol.

  • Add MeJA to the liquid cultures to a final concentration of 100-300 µM.

  • Incubate the elicited cultures for a specific duration (e.g., 24-72 hours).

c. Harvesting:

  • After the elicitation period, harvest the hairy roots by filtration, rinse with distilled water, and blot dry.

  • Freeze the roots immediately in liquid nitrogen and store at -80°C until extraction.

Extraction and Quantification of Sesquiterpenes (GC-MS)

Gas chromatography-mass spectrometry is the standard method for the analysis of volatile sesquiterpenes.

a. Extraction:

  • Homogenize the frozen hairy root tissue to a fine powder.

  • Perform steam distillation using a Clevenger-type apparatus to extract the essential oil. Trap the volatiles in a suitable solvent like n-hexane.

  • Alternatively, perform solvent extraction with a non-polar solvent (e.g., hexane or dichloromethane).

b. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

  • Quantification:

    • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and libraries (e.g., NIST, Wiley).

    • Quantify the relative percentage of each component by peak area normalization. For absolute quantification, use an internal standard and create calibration curves with authentic standards.

Visualizations

Experimental Workflow for Chamomile Hairy Root Culture and Analysis

G cluster_0 Hairy Root Induction cluster_1 Culture & Elicitation cluster_2 Analysis A 1. A. rhizogenes Culture B 2. Explant Inoculation A->B C 3. Co-cultivation B->C D 4. Selection & Root Emergence C->D E 5. Establish Axenic Culture D->E F 6. Liquid Culture Growth E->F G 7. MeJA Elicitation F->G H 8. Harvest & Freeze Roots G->H I 9. Essential Oil Extraction H->I J 10. GC-MS Analysis I->J K 11. Data Interpretation J->K

Caption: Workflow for chamomile hairy root induction, elicitation, and sesquiterpene analysis.

Jasmonic Acid Signaling Pathway for Sesquiterpene Biosynthesis

G stress Biotic/Abiotic Stress (e.g., MeJA Elicitor) ja_biosynthesis JA Biosynthesis stress->ja_biosynthesis ja_ile JA-Ile (Active Form) ja_biosynthesis->ja_ile coi1 COI1 Receptor ja_ile->coi1 binds jaz JAZ Repressor coi1->jaz targets for degradation degradation 26S Proteasome Degradation coi1->degradation tf Transcription Factors (e.g., MYC2) jaz->tf represses jaz->degradation genes Sesquiterpene Synthase Genes (e.g., MrBBS) tf->genes activates transcription enzymes Biosynthetic Enzymes genes->enzymes translates to fpp Farnesyl Diphosphate (FPP) enzymes->fpp sesquiterpenes Sesquiterpenes (e.g., α-Bisabolol) fpp->sesquiterpenes catalyzed by

Caption: Simplified Jasmonic Acid (JA) signaling cascade leading to sesquiterpene production.

References

Safety Operating Guide

Navigating the Disposal of Ent-Spathulenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ent-Spathulenol: Key Properties

Understanding the known physical and chemical properties of a substance is the first step in determining its appropriate handling and disposal.

PropertyValue
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Appearance Not specified (likely an oil or solid)
Solubility Not specified
Boiling Point Not specified
Flash Point Not specified

Hazardous Waste Characterization Protocol

In the absence of a specific SDS, a hazardous waste characterization should be performed to determine if this compound meets the criteria of a hazardous waste as defined by the U.S. Environmental Protection Agency (EPA). This involves assessing its potential for ignitability, corrosivity, reactivity, and toxicity.

Objective: To determine if this compound should be classified as a hazardous waste for disposal purposes.

Materials:

  • This compound sample

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Appropriate laboratory glassware

  • pH meter or pH indicator strips

  • Flash point apparatus

  • Secondary containment

Methodology:

  • Ignitability Test:

    • Determine the flash point of this compound using a suitable closed-cup flash point tester.

    • A flash point below 60°C (140°F) indicates that the substance is an ignitable hazardous waste.

  • Corrosivity Test:

    • If this compound is in a liquid form, measure its pH using a calibrated pH meter or pH indicator strips.

    • A pH less than or equal to 2 or greater than or equal to 12.5 classifies the substance as a corrosive hazardous waste.

  • Reactivity Test:

    • Review available chemical literature and structural analogues of this compound for any indication of instability, violent reaction with water, or potential to generate toxic gases when mixed with water or in certain pH conditions.

    • Given its chemical structure as a sesquiterpenoid, it is unlikely to be highly reactive, but this should be confirmed.

  • Toxicity Assessment:

    • Consult toxicological databases for data on Spathulenol or similar sesquiterpenoids.

    • If no data is available, a conservative approach should be taken, treating the substance as potentially toxic.

Disposal Procedures

The appropriate disposal procedure depends on the outcome of the hazardous waste characterization.

Scenario 1: this compound is Determined to be Non-Hazardous Waste

If the characterization concludes that this compound is not ignitable, corrosive, reactive, or toxic according to EPA definitions, it may be disposed of as non-hazardous chemical waste.

  • Containerization: Place the this compound waste in a clearly labeled, sealed, and leak-proof container.

  • Labeling: The label should include the full chemical name ("this compound") and the words "Non-Hazardous Waste."

  • Disposal: Dispose of the container in accordance with your institution's specific guidelines for non-hazardous laboratory waste. Do not mix with general trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Scenario 2: this compound is Determined to be Hazardous Waste

If this compound meets any of the criteria for hazardous waste, strict disposal protocols must be followed.

  • Containerization: Collect the this compound waste in a designated, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless directed to do so by your EHS office.

  • Labeling: Affix a hazardous waste tag to the container. The tag must include:

    • The full chemical name: "this compound"

    • The specific hazard(s) identified (e.g., "Ignitable")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

  • Storage: Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.

  • Disposal Request: When the container is full or has reached the storage time limit set by your institution, submit a hazardous waste pickup request to your EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound for Disposal characterize Perform Hazardous Waste Characterization (Ignitability, Corrosivity, Reactivity, Toxicity) start->characterize is_hazardous Is the waste hazardous? characterize->is_hazardous non_hazardous Dispose as Non-Hazardous Chemical Waste is_hazardous->non_hazardous No hazardous Dispose as Hazardous Waste is_hazardous->hazardous Yes end_nh End non_hazardous->end_nh end_h End hazardous->end_h

Caption: Decision workflow for this compound disposal.

By following these procedural steps, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific environmental health and safety guidelines for chemical waste disposal.

Personal protective equipment for handling Ent-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ent-Spathulenol, a sesquiterpenoid compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

I. Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards and Required PPE:

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2][3][5] May cause an allergic skin reaction.Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.[8][9] Lab Coat: A properly fitting, buttoned lab coat to protect skin and clothing.
Eye Contact Causes serious eye irritation.[1][2][3][5]Eye Protection: Tightly fitting safety goggles or a face shield.[8]
Inhalation May cause respiratory irritation.[1] Avoid breathing dust, mist, gas, or vapors.Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[8][10] If exposure limits are exceeded, a full-face respirator may be necessary.
Flammability Combustible. May form explosive mixtures with air on intense heating.General Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[11]

II. Experimental Protocols: Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation and Area Designation:

    • Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][10]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Remove all potential ignition sources from the handling area.[11]

  • Donning Personal Protective Equipment (PPE):

    • Before handling the compound, put on a lab coat, followed by tightly fitting safety goggles.

    • Finally, don chemical-resistant gloves, ensuring they are the correct size and have been inspected for any defects.

  • Handling the Compound:

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • Use appropriate tools and equipment to handle the compound, minimizing the creation of aerosols or dust.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling Procedures:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove PPE in the reverse order it was put on, taking care to not contaminate yourself. Dispose of gloves and any other disposable PPE in the appropriate waste container.

Logical Workflow for PPE Selection and Use:

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Assess_Hazards Assess Hazards of This compound Review_SDS Review SDS and Relevant Safety Info Assess_Hazards->Review_SDS Select_PPE Select Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat Review_SDS->Select_PPE Don_PPE Don PPE in Correct Order: 1. Lab Coat 2. Goggles 3. Gloves Select_PPE->Don_PPE Handle_Compound Handle this compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Carefully: 1. Gloves 2. Goggles 3. Lab Coat Handle_Compound->Doff_PPE Dispose_Chemical Dispose of this compound Waste in Designated Container Handle_Compound->Dispose_Chemical Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ent-Spathulenol
Reactant of Route 2
Reactant of Route 2
Ent-Spathulenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.